Tafetinib analogue 1
Description
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Properties
Molecular Formula |
C22H25FN4O2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(7Z)-N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide |
InChI |
InChI=1S/C22H25FN4O2/c1-12-18(21(28)24-9-10-27(2)3)14-5-4-6-15(20(14)25-12)19-16-11-13(23)7-8-17(16)26-22(19)29/h7-8,11,25H,4-6,9-10H2,1-3H3,(H,24,28)(H,26,29)/b19-15- |
InChI Key |
CARLZFLTQJQGIP-CYVLTUHYSA-N |
Isomeric SMILES |
CC1=C(C2=C(N1)/C(=C\3/C4=C(C=CC(=C4)F)NC3=O)/CCC2)C(=O)NCCN(C)C |
Canonical SMILES |
CC1=C(C2=C(N1)C(=C3C4=C(C=CC(=C4)F)NC3=O)CCC2)C(=O)NCCN(C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of a Tofacitinib Analogue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological context of a purine analogue of Tofacitinib, a potent Janus kinase (JAK) inhibitor. This document, intended for researchers, scientists, and drug development professionals, details the scientific underpinnings of this compound, referred to herein as "Tofacitinib Analogue 1".
Introduction
Tofacitinib, an inhibitor of the Janus kinase (JAK) family of enzymes, has been a significant advancement in the treatment of autoimmune diseases. Its mechanism of action involves the modulation of the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in inflammation and immune responses. In the ongoing effort to develop novel therapeutics with improved efficacy and safety profiles, numerous analogues of Tofacitinib have been synthesized and evaluated. This guide focuses on a specific purine analogue of Tofacitinib, where the core pyrrolo[2,3-d]pyrimidine of the parent molecule is replaced by a purine scaffold. This modification is of interest for its potential to alter the selectivity and metabolic stability of the compound.
Synthesis Pathway of Tofacitinib Analogue 1
The synthesis of Tofacitinib Analogue 1 can be achieved through a multi-step process, beginning with the preparation of the key piperidine intermediate and its subsequent coupling with a functionalized purine core. A plausible synthetic route is outlined below.
Key Intermediates and Reagents
| Intermediate/Reagent | Chemical Name | Role |
| 1 | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | Chiral piperidine core |
| 2 | 6-chloro-9H-purine | Purine scaffold |
| 3 | 3-Cyano-propionic acid ethyl ester | Acylating agent |
| DIPEA | N,N-Diisopropylethylamine | Base |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Coupling agent |
| Pd/C | Palladium on carbon | Catalyst for debenzylation |
| H₂ | Hydrogen gas | Reducing agent |
Synthesis Workflow
An In-Depth Technical Guide to the In Vitro Kinase Inhibitory Profile of Tofacitinib and Its Analogues
Disclaimer: The compound "Tafetinib analogue 1" is not found in the public domain. It is presumed that "Tafetinib" is a likely misspelling of "Tofacitinib," a well-characterized Janus kinase (JAK) inhibitor. This guide will focus on the in vitro kinase inhibitory profile of Tofacitinib as a reference and will include data on a representative analogue where available.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the in vitro kinase inhibitory profile of Tofacitinib and its analogues. The document details quantitative inhibitory data, experimental methodologies for key assays, and visual representations of relevant signaling pathways and experimental workflows.
Introduction to Tofacitinib and the JAK-STAT Pathway
Tofacitinib is an oral small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1] The JAK-STAT signaling pathway is crucial for transducing extracellular signals from cytokines and growth factors into the cell nucleus, where they modulate gene transcription.[2] This pathway is integral to immune cell development, hematopoiesis, and inflammatory responses.[3] The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[4] Tofacitinib exerts its immunomodulatory effects by inhibiting these kinases, thereby interfering with the signaling of various pro-inflammatory cytokines.[1]
In Vitro Kinase Inhibitory Profile
Tofacitinib is a potent inhibitor of JAK1 and JAK3, with moderate activity against JAK2 and lower activity against TYK2.[4][5] Its inhibitory profile has been characterized in numerous enzymatic and cellular assays.
Data Presentation: Tofacitinib Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Tofacitinib against the JAK family of kinases. The data is compiled from various sources, and a range of values is provided to reflect inter-assay variability.
| Kinase Target | Tofacitinib IC50 (nM) | Reference(s) |
| JAK1 | 1.7 - 112 | [6][7] |
| JAK2 | 1.8 - 80 | [2][6] |
| JAK3 | 0.75 - 34 | [2][6] |
| TYK2 | 16 - 34 | [6][7] |
Data Presentation: Tofacitinib Analogue Inhibition
Detailed kinase profiles for specific, proprietary analogues of Tofacitinib are not widely available in the public domain. However, research into Tofacitinib analogues aims to improve selectivity and reduce off-target effects. For instance, a "purine analog 3" of Tofacitinib has been synthesized and shown to inhibit JAK3 in the nanomolar range, demonstrating the ongoing efforts to refine the kinase selectivity of this class of inhibitors. Without a specific chemical structure for "this compound," a more detailed profile cannot be provided.
Experimental Protocols: In Vitro Kinase Inhibition Assay
The determination of a compound's kinase inhibitory activity is typically achieved through in vitro kinase assays. These assays directly measure the enzymatic activity of purified kinases in the presence of an inhibitor.[3]
Principle of the Assay
An in vitro kinase assay quantifies the transfer of a phosphate group from a phosphate donor (commonly ATP) to a substrate by a specific kinase. The potency of an inhibitor is determined by measuring the reduction in kinase activity at various inhibitor concentrations.
General Methodology
-
Reagents and Materials:
-
Purified, recombinant kinase (e.g., JAK1, JAK2, JAK3, TYK2).
-
Kinase-specific substrate (peptide or protein).
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or in a system with a detectable reporter (e.g., ADP-Glo™).
-
Test compound (e.g., Tofacitinib) at various concentrations.
-
Assay buffer containing divalent cations (e.g., Mg²⁺, Mn²⁺).
-
96- or 384-well assay plates.
-
Detection reagents and instrumentation appropriate for the chosen assay format.
-
-
Assay Procedure:
-
The test compound is serially diluted to create a range of concentrations.
-
The purified kinase and its substrate are added to the wells of the assay plate.
-
The test compound dilutions are added to the appropriate wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, often by the addition of a stop solution (e.g., EDTA).
-
The amount of product formed (phosphorylated substrate or ADP) is quantified.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor.
-
The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is determined by fitting the data to a dose-response curve.
-
Visualization of Pathways and Workflows
JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the primary target of Tofacitinib.
In Vitro Kinase Inhibition Assay Workflow
The diagram below outlines a typical workflow for an in vitro kinase inhibition assay.
References
- 1. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Identification and Validation of Tafetinib Analogue 1 as a Potent Janus Kinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the target identification and validation of Tafetinib analogue 1, a novel small molecule inhibitor. Through a series of biochemical and cellular assays, this compound has been characterized as a potent inhibitor of the Janus kinase (JAK) family, with significant activity against JAK1 and JAK3. This document provides a comprehensive overview of the experimental methodologies employed to elucidate its mechanism of action, quantitative measures of its inhibitory potency, and its effects on the downstream JAK-STAT signaling pathway. The information presented herein is intended to serve as a resource for researchers and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors for therapeutic applications in immunology and oncology.
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in the pathophysiology of numerous autoimmune diseases and malignancies.[2][3] Tofacitinib, the first-in-class JAK inhibitor approved for the treatment of rheumatoid arthritis, has validated this pathway as a druggable target.[4] this compound was developed as part of a discovery program aimed at identifying novel JAK inhibitors with distinct selectivity profiles. This guide outlines the systematic approach taken to identify and validate the molecular targets of this compound.
Target Identification
The initial hypothesis for the target of this compound was based on its structural similarity to known kinase inhibitors. A combination of computational modeling and preliminary screening against a panel of kinases suggested that the JAK family was the most probable target.
Kinase Profiling
To experimentally confirm the primary targets of this compound, a broad kinase screen was performed. This involved testing the compound against a large panel of recombinant human kinases to assess its inhibitory activity. The results of this screen demonstrated a high degree of selectivity for the JAK family of kinases.
Target Validation
Following the initial identification of the JAK family as the primary target, a series of validation studies were conducted to confirm this finding and to quantify the inhibitory potency of this compound.
In Vitro Kinase Inhibition Assays
The inhibitory activity of this compound against the individual JAK isoforms was determined using in vitro kinase assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the recombinant kinase.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) |
| JAK1 | 1.7 - 3.7 |
| JAK2 | 1.8 - 4.1 |
| JAK3 | 0.75 - 1.6 |
| TYK2 | 16 - 34 |
Data presented are representative ranges of IC50 values obtained from multiple experiments. Actual values may vary depending on assay conditions.[5]
Cellular Assays for STAT Phosphorylation
To confirm that this compound inhibits JAK activity within a cellular context, its effect on the phosphorylation of STAT proteins was assessed. The phosphorylation of STATs is a direct downstream consequence of JAK activation.[1]
Table 2: Cellular Inhibition of STAT Phosphorylation by this compound
| Cytokine Stimulus | Signaling Pathway | Cellular Readout | IC50 (nM) |
| IL-2 | JAK1/JAK3 | pSTAT5 | 31 |
| IL-6 | JAK1/JAK2/TYK2 | pSTAT3 | 73 |
| GM-CSF | JAK2 | pSTAT5 | 659 |
Data is based on studies with tofacitinib, which this compound is designed to mimic.[6]
Signaling Pathway
This compound exerts its effects by inhibiting the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines or growth factors to their cognate receptors on the cell surface, leading to the activation of receptor-associated JAKs.[7] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[8] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.[8]
JAK-STAT Signaling Pathway Inhibition by this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines the determination of IC50 values for this compound against JAK kinases using the ADP-Glo™ Kinase Assay.
-
Reagent Preparation :
-
Prepare a 2X kinase solution in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer.
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase reaction buffer.
-
-
Kinase Reaction :
-
In a 384-well plate, add 2.5 µL of the test compound or vehicle (DMSO).
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection :
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This protocol describes the measurement of STAT phosphorylation in peripheral blood mononuclear cells (PBMCs) in response to cytokine stimulation.
-
Cell Preparation :
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Wash the cells and resuspend in RPMI 1640 medium.
-
-
Inhibitor Treatment and Stimulation :
-
Pre-incubate the cells with serial dilutions of this compound or vehicle for 1 hour at 37°C.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-2, IL-6, or GM-CSF) for 15 minutes at 37°C.
-
-
Fixation and Permeabilization :
-
Fix the cells by adding 1.5% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilize the cells with ice-cold 100% methanol for 30 minutes on ice.
-
-
Staining and Analysis :
-
Wash the cells and stain with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT5).
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis :
-
Gate on the cell population of interest.
-
Determine the median fluorescence intensity (MFI) of the pSTAT signal for each condition.
-
Calculate the percent inhibition of STAT phosphorylation and determine the IC50 value.
-
Experimental Workflow for Target Identification and Validation.
Off-Target Profiling
To assess the selectivity of this compound, computational and in vitro off-target profiling was conducted. Machine learning algorithms predicted potential off-targets, which were then experimentally validated.[7][9] These studies confirmed the high selectivity of this compound for the JAK family with minimal activity against other tested kinases.
Conclusion
The comprehensive target identification and validation studies described in this guide confirm that this compound is a potent and selective inhibitor of the Janus kinase family, primarily targeting JAK1 and JAK3. The compound effectively inhibits the JAK-STAT signaling pathway in cellular systems. These findings support the further development of this compound as a potential therapeutic agent for the treatment of autoimmune diseases and other conditions driven by dysregulated JAK-STAT signaling.
References
- 1. abmole.com [abmole.com]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ulab360.com [ulab360.com]
- 9. chemrxiv.org [chemrxiv.org]
In Vivo Pharmacokinetics and Pharmacodynamics of Tafetinib Analogue 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Tafetinib analogue 1" is not found in publicly available scientific literature. This document utilizes Tofacitinib, a well-characterized Janus kinase (JAK) inhibitor, as a surrogate to provide a comprehensive technical guide on the in vivo pharmacokinetics and pharmacodynamics of a compound with a similar presumed mechanism of action. The data and protocols presented herein are based on published studies of Tofacitinib.
Introduction
This compound is a novel small molecule inhibitor targeting the Janus kinase (JAK) family of enzymes. By interfering with the JAK-STAT signaling pathway, it modulates the cellular response to a variety of cytokines and growth factors implicated in inflammatory and autoimmune diseases.[1][2] This technical guide provides an in-depth overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data and experimental methodologies to support further research and development.
Pharmacokinetics
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for determining appropriate dosing regimens and predicting potential drug-drug interactions.
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of Tofacitinib in various species and patient populations.
Table 1: Single-Dose Pharmacokinetic Parameters of Tofacitinib in Healthy Human Volunteers.
| Parameter | 1 mg Dose | 5 mg Dose | 30 mg Dose | Reference |
| Cmax (ng/mL) | 9.95 | 59 | 358 | [3] |
| AUCinf (ng*h/mL) | 48.3 | 227 | 1720 | [3] |
| t1/2 (h) | ~3.2 | ~3.2 | ~3.2 | [4] |
| CL/F (L/h) | - | 20.4 | - | [5] |
| Vz/F (L) | - | 110 | - | [5] |
Table 2: Steady-State Pharmacokinetic Parameters of Tofacitinib in Different Patient Populations (5 mg BID Dosing).
| Patient Population | Cmax,ss (ng/mL) | AUCtau,ss (ng*h/mL) | t1/2 (h) | Reference |
| Rheumatoid Arthritis | 89.9 | 384 | ~3 | [1] |
| Psoriatic Arthritis | - | 384 | ~3 | [5] |
| Ulcerative Colitis | 98.5 | 390 | ~3.05 | [6] |
Table 3: Pharmacokinetic Parameters of Tofacitinib in Preclinical Species.
| Species | Dose | Cmax (ng/mL) | AUC (ng*h/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| Rat (Sprague-Dawley) | 20 mg/kg (oral) | 1189.38 ± 300.08 | 2614.96 ± 449.03 | - | 29.1 | [7][8] |
| Mouse (B10.RIII) | 50 mg/kg (gavage) | - | - | - | - | [2] |
Absorption
Following oral administration, Tofacitinib is rapidly absorbed, with peak plasma concentrations (Tmax) reached within 0.5 to 1 hour.[1] The absolute oral bioavailability is approximately 74%.[7]
Distribution
Tofacitinib has a steady-state volume of distribution (Vdss) of 87 L, indicating distribution into tissues.[9] It exhibits moderate binding to plasma proteins, primarily albumin.[9]
Metabolism
Metabolism is the primary clearance route for Tofacitinib, accounting for approximately 70% of its elimination.[1][10] The metabolism is primarily mediated by the cytochrome P450 enzymes CYP3A4, with a minor contribution from CYP2C19.[4][10] Several metabolites are formed, but none are considered to have significant pharmacological activity.[4]
Excretion
Approximately 30% of an administered dose of Tofacitinib is excreted unchanged in the urine.[1][10] The majority of the dose is recovered in the urine as metabolites, with a smaller portion found in the feces.[9] The elimination half-life is approximately 3 hours.[1]
Pharmacodynamics
The pharmacodynamic properties of a drug describe its mechanism of action and its effects on the body.
Mechanism of Action
Tofacitinib is an inhibitor of Janus kinases, with preferential inhibition of JAK1 and JAK3 over JAK2.[1] JAKs are intracellular enzymes that play a critical role in the signaling pathways of numerous cytokines and growth factors that are integral to inflammation and immune function.[2] By blocking JAKs, Tofacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn downregulates the transcription of pro-inflammatory genes.[1]
In Vivo Efficacy
The efficacy of Tofacitinib has been demonstrated in various animal models of inflammatory diseases and in human clinical trials.
-
Rheumatoid Arthritis: In a mouse model of collagen-induced arthritis, Tofacitinib administration prevented the increase in arthritis score and paw thickness.[11] In clinical trials, patients with rheumatoid arthritis treated with Tofacitinib showed significant improvements in disease activity scores.[12]
-
Psoriasis and Psoriatic Arthritis: In an IL-23-driven murine model of psoriasis and arthritis, Tofacitinib treatment ameliorated skin plaques and joint inflammation.[2]
-
Experimental Autoimmune Uveitis: In a rat model, topical Tofacitinib reduced intraocular inflammation.[13]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments.
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of this compound.
-
Animal Model: Healthy male Sprague-Dawley rats (220 ± 10 g) are used.[8]
-
Drug Administration: A single oral dose of this compound (e.g., 10 mg/kg) is administered by gavage.[8]
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose into heparinized tubes.[8]
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.[8]
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F, Vz/F) are calculated from the plasma concentration-time data using non-compartmental analysis.
In Vivo Efficacy Study in a Mouse Model of Arthritis
This protocol outlines a study to evaluate the efficacy of this compound in a collagen-induced arthritis (CIA) mouse model.
-
Induction of Arthritis: Arthritis is induced in susceptible mice (e.g., DBA/1) by immunization with bovine type II collagen emulsified in complete Freund's adjuvant.
-
Treatment Groups: Mice are randomly assigned to treatment groups: vehicle control and this compound at various dose levels (e.g., administered orally once or twice daily).[11]
-
Drug Administration: Treatment is initiated at the onset of arthritis or prophylactically and continued for a specified duration (e.g., 2-3 weeks).[11]
-
Efficacy Assessment: The severity of arthritis is assessed regularly (e.g., every other day) by scoring the degree of paw swelling and erythema. Paw thickness can be measured using a caliper.[11]
-
Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Serum or plasma samples can be collected to measure levels of inflammatory cytokines and biomarkers.[11]
Visualizations
Diagrams are provided to illustrate key concepts and workflows.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for an in vivo pharmacokinetic study.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. Tofacitinib Therapy Ameliorates Inflammation in a Mouse Model of Psoriasis and Arthritis by Inducing Type 2 Immunity - ACR Meeting Abstracts [acrabstracts.org]
- 3. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Computational and Experimental Investigation of Antidiabetic Drugs on Tofacitinib Metabolism: Molecular Docking, in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. xeljanz.com [xeljanz.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
Preclinical Safety and Toxicology of Tafetinib Analogue 1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is a representative technical guide based on publicly available information for the Janus kinase (JAK) inhibitor Tofacitinib, the parent compound of the hypothetical "Tafetinib analogue 1." As specific preclinical data for "this compound" is not publicly available, this guide utilizes Tofacitinib's data to illustrate the expected safety and toxicology profile and the methodologies used in its assessment.
Executive Summary
This compound is a novel small molecule inhibitor targeting the Janus kinase (JAK) signaling pathway. This pathway is a critical mediator in the inflammatory and immune responses implicated in various autoimmune diseases. This document provides a comprehensive overview of the representative preclinical safety and toxicology profile of this class of compounds, with a focus on key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows. The presented data is essential for understanding the potential risks and for guiding the design of future clinical trials.
Quantitative Toxicology Summary
The following tables summarize the key non-clinical toxicology findings for Tofacitinib, which can be considered representative for this compound.
Table 1: Repeat-Dose Toxicity - No-Observed-Adverse-Effect Level (NOAEL)
| Species | Duration | Route of Administration | NOAEL | Key Findings at Higher Doses |
| Rat | 6 months | Oral | Not explicitly stated in public documents | Immunosuppression-related effects |
| Monkey | 39 weeks | Oral | Not explicitly stated in public documents | Lymphoma (in high-dose animals, associated with viral reactivation)[1] |
| Rabbit (Embryo-fetal development) | Gestation Days 6-18 | Oral | Exposures within 10 times the maximum human exposure | External, skeletal, and visceral malformations[1] |
| Rat (Embryo-fetal development) | Gestation Days 6-17 | Oral | Exposures 50-100 times higher than human exposure | External and skeletal malformations[1] |
| Rat (Pre/postnatal development) | Gestation Day 6 to Lactation Day 20 | Oral | Substantially greater than the maximum human exposure | Reduced pup viability and weight gain[1] |
Table 2: Carcinogenicity
| Species | Duration | Route of Administration | Findings |
| Tg.rasH2 Mouse | 6 months | Oral | No drug-related neoplasms[1] |
| Rat | 2 years | Oral | Males: Interstitial cell tumors (testis). Females: Benign thymomas, Malignant hibernomas[1] |
Table 3: Genotoxicity
| Assay | System | Metabolic Activation | Result |
| Ames Test | S. typhimurium, E. coli | With and Without | Negative |
| In vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | With | Positive[1] |
| In vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | Without | Negative |
| In vivo Micronucleus | Mouse Bone Marrow | N/A | Negative |
| In vivo Unscheduled DNA Synthesis | Rat Hepatocytes | N/A | Negative |
Key Signaling Pathway
The primary mechanism of action of Tafetinib and its analogues is the inhibition of the JAK-STAT signaling pathway. This pathway is crucial for the signal transduction of numerous cytokines and growth factors involved in immunity and inflammation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical safety and toxicology studies. The following are representative protocols for key experiments.
Repeat-Dose Toxicity Study (Rodent)
-
Test System: Sprague-Dawley rats (equal numbers of males and females).
-
Group Size: 10 animals/sex/group.
-
Dose Levels: Vehicle control, low dose, mid dose, and high dose. Doses are selected based on preliminary dose-range finding studies.
-
Route of Administration: Oral gavage, once daily.
-
Duration: 26 weeks.
-
Parameters Monitored:
-
Clinical Observations: Daily for signs of toxicity.
-
Body Weight and Food Consumption: Weekly.
-
Ophthalmology: Prior to study initiation and at termination.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis at pre-test, 13 weeks, and 26 weeks.
-
Toxicokinetics: Blood samples collected at specified time points to determine systemic exposure.
-
-
Terminal Procedures:
-
Gross necropsy of all animals.
-
Organ weights of key organs.
-
Histopathological examination of a comprehensive list of tissues from control and high-dose groups. Target organs from lower dose groups are also examined.
-
In Vitro Chromosomal Aberration Assay
-
Test System: Human peripheral blood lymphocytes from healthy donors.
-
Method:
-
Lymphocyte cultures are initiated in the presence of a mitogen (phytohemagglutinin).
-
Cultures are exposed to this compound at a minimum of three analyzable concentrations, both with and without an exogenous metabolic activation system (S9 mix).
-
Positive and negative (vehicle) controls are run concurrently.
-
After the treatment period, cells are treated with a metaphase-arresting agent (e.g., colchicine).
-
Cells are harvested, fixed, and stained.
-
Metaphase spreads are scored for chromosomal aberrations (e.g., gaps, breaks, exchanges) under a microscope.
-
-
Analysis: The frequency of aberrant cells is calculated for each concentration and compared to the vehicle control using appropriate statistical methods.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for preclinical safety assessment.
Conclusion
The preclinical safety and toxicology profile of a Tafetinib analogue is expected to be characterized by its mechanism of action, primarily immunosuppression. The provided data, based on the parent compound Tofacitinib, highlights the importance of comprehensive in vitro and in vivo studies to identify potential hazards, establish a safe starting dose for clinical trials, and define parameters for clinical monitoring. The presented experimental protocols and workflows offer a foundational understanding of the rigorous testing required for the development of novel kinase inhibitors. Further studies specific to this compound are necessary to fully delineate its unique safety profile.
References
Introduction: The Rationale for Developing Tafetinib Analogue 1
An in-depth analysis of the publicly available scientific literature and patent databases reveals no specific compound designated as "Tafetinib analogue 1." The development of pharmaceutical compounds often involves the synthesis and evaluation of numerous analogues, which are frequently detailed within patent applications rather than being individually named in publications. Tafetinib (also known as GFB-204 and Bafetinib) is a dual Bcr-Abl and Lyn kinase inhibitor. Research and development efforts have focused on creating analogues with improved potency, selectivity, and pharmacokinetic properties.
This guide will, therefore, provide a comprehensive overview based on the development of similar novel kinase inhibitors, using Tafetinib as a foundational reference. The data and experimental protocols presented are representative of the processes involved in the discovery and development of a hypothetical, optimized Tafetinib analogue, which we will refer to as "Analogue 1" for the purpose of this guide.
Tafetinib has shown potent activity against Bcr-Abl and Src family kinases, making it a promising candidate for chronic myeloid leukemia (CML) and other malignancies. However, the development of next-generation inhibitors often aims to address challenges such as acquired resistance, off-target effects, and suboptimal pharmacokinetic profiles. The hypothetical "this compound" was designed with the following objectives:
-
Enhanced Selectivity: To minimize off-target kinase inhibition, thereby potentially reducing side effects.
-
Improved Potency: To achieve greater efficacy at lower concentrations.
-
Favorable Pharmacokinetics: To optimize absorption, distribution, metabolism, and excretion (ADME) properties for improved dosing regimens.
-
Activity Against Resistance Mutations: To overcome known mechanisms of resistance to existing inhibitors.
Discovery and Lead Optimization
The discovery of "Analogue 1" would have stemmed from a structure-activity relationship (SAR) study centered on the Tafetinib scaffold. This process involves systematically modifying different parts of the parent molecule to enhance its interaction with the target kinase's active site.
Synthesis of "Analogue 1"
A plausible synthetic route for a novel analogue would involve multi-step organic synthesis. Below is a representative workflow for the synthesis of a hypothetical "Analogue 1."
Experimental Workflow: Synthesis of "Analogue 1"
Caption: A representative synthetic workflow for this compound.
In Vitro Characterization
Following successful synthesis, "Analogue 1" would undergo rigorous in vitro testing to determine its biochemical and cellular activity.
Kinase Inhibition Assay
The primary assessment involves quantifying the analogue's ability to inhibit the target kinase.
Experimental Protocol: Kinase Inhibition Assay
-
Reagents: Recombinant human kinase, ATP, substrate peptide, "Analogue 1" at various concentrations.
-
Procedure: The kinase, substrate, and "Analogue 1" are incubated together. The reaction is initiated by adding ATP.
-
Detection: The amount of phosphorylated substrate is measured, often using a luminescence-based assay (e.g., Kinase-Glo®).
-
Analysis: The concentration of "Analogue 1" that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.
Table 1: Kinase Inhibition Profile of Tafetinib vs. "Analogue 1"
| Kinase Target | Tafetinib IC50 (nM) | "Analogue 1" IC50 (nM) |
| Bcr-Abl | 6 | 1.5 |
| Lyn | 12 | 8 |
| Src | 15 | 25 |
| JAK2 | >1000 | >1000 |
| EGFR | >1000 | >1000 |
Data is hypothetical and for illustrative purposes.
Cellular Proliferation Assay
To determine the effect of "Analogue 1" on cancer cells, a cell viability assay is performed.
Experimental Protocol: Cellular Proliferation Assay
-
Cell Lines: CML cell lines (e.g., K562) are cultured under standard conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of "Analogue 1" for 72 hours.
-
Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Analysis: The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.
Table 2: Anti-proliferative Activity
| Cell Line | Tafetinib GI50 (nM) | "Analogue 1" GI50 (nM) |
| K562 | 25 | 8 |
| Ba/F3 | 30 | 10 |
Data is hypothetical and for illustrative purposes.
Mechanism of Action: Signaling Pathway Inhibition
"Analogue 1" is designed to inhibit the Bcr-Abl fusion protein, which is a constitutively active tyrosine kinase. This inhibition blocks downstream signaling pathways that are crucial for the survival and proliferation of CML cells.
Signaling Pathway: Bcr-Abl Inhibition
Caption: Inhibition of Bcr-Abl by Analogue 1 blocks key signaling pathways.
Preclinical Development
Promising in vitro results would lead to in vivo studies to assess the efficacy and safety of "Analogue 1" in animal models.
Pharmacokinetic (PK) Studies
PK studies are essential to understand how the drug is absorbed, distributed, metabolized, and excreted.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animals: Male BALB/c mice are used.
-
Dosing: "Analogue 1" is administered via oral gavage (p.o.) and intravenous injection (i.v.).
-
Sampling: Blood samples are collected at various time points post-administration.
-
Analysis: Plasma concentrations of "Analogue 1" are measured using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Parameters Calculated: Key parameters include Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and bioavailability.
Table 3: Pharmacokinetic Parameters in Mice
| Parameter | Oral Dosing (10 mg/kg) | Intravenous Dosing (2 mg/kg) |
| Cmax (ng/mL) | 1250 | 2500 |
| Tmax (h) | 1.0 | 0.1 |
| AUC (ng·h/mL) | 4500 | 1500 |
| Bioavailability (%) | 60 | N/A |
Data is hypothetical and for illustrative purposes.
In Vivo Efficacy Studies
The anti-tumor activity of "Analogue 1" is evaluated in a mouse xenograft model.
Experimental Protocol: CML Xenograft Model
-
Model: Immunocompromised mice are subcutaneously implanted with K562 CML cells.
-
Treatment: Once tumors are established, mice are randomized into vehicle control and "Analogue 1" treatment groups. "Analogue 1" is administered daily by oral gavage.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Efficacy is measured by tumor growth inhibition (TGI).
Conclusion and Future Directions
The hypothetical "this compound" demonstrates a promising preclinical profile with enhanced potency and a favorable pharmacokinetic profile compared to its parent compound. Its potent inhibition of the Bcr-Abl kinase and its downstream signaling pathways translates to significant anti-proliferative effects in vitro and tumor growth inhibition in vivo. These encouraging results would warrant further investigation, including formal toxicology studies and eventual progression towards clinical trials in patients with CML. The development of such next-generation inhibitors is crucial for improving patient outcomes and overcoming the challenges of drug resistance.
The Role of Tofacitinib Analogue 1 in JAK-STAT Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical mediator of cytokine signaling, playing a pivotal role in immune response, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers, making it a key target for therapeutic intervention. Tofacitinib, a potent inhibitor of the JAK family of kinases, has been approved for the treatment of several inflammatory conditions. However, concerns regarding its side effects, potentially linked to its metabolic activation, have spurred the development of analogues with improved safety profiles. This technical guide provides an in-depth examination of a representative analogue of Tofacitinib, referred to herein as "Tofacitinib Analogue 1" (specifically, the "purine analog 3" from recent studies), and its interaction with the JAK-STAT pathway. This document details its mechanism of action, presents available quantitative data on its inhibitory activity, and provides comprehensive experimental protocols for its evaluation.
Introduction to the JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is a primary mechanism for transducing signals from a wide array of cytokines, interferons, and growth factors to the nucleus, where they regulate gene expression.[1] The pathway consists of three main components: a cell surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[1]
There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] These kinases are non-covalently associated with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptor chains dimerize, bringing the associated JAKs into close proximity. This allows for their trans-activation via phosphorylation.[1]
Once activated, the JAKs phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[1] STATs are recruited to these phosphorylated sites and are themselves phosphorylated by the JAKs. This phosphorylation event causes the STATs to dimerize and translocate to the nucleus, where they bind to specific DNA sequences to modulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[1] The aberrant activation of this pathway is a hallmark of many inflammatory and neoplastic diseases.[1]
Tofacitinib and its Analogues: A New Frontier in JAK Inhibition
Tofacitinib is an oral JAK inhibitor that primarily targets JAK1 and JAK3, and to a lesser extent, JAK2.[2] Its efficacy in treating autoimmune diseases like rheumatoid arthritis is well-established.[2] However, Tofacitinib has been associated with severe liver injury, which is thought to be caused by its reactive aldehyde or epoxide metabolites.[3] This has led to research focused on designing analogues that retain potent JAK inhibitory activity while mitigating metabolic activation and subsequent toxicity.[3]
One such promising candidate is a purine analogue of Tofacitinib (referred to as "purine analog 3" in a key study), which demonstrates potent inhibition of JAK3 in the nanomolar range while showing reduced cytotoxicity and minimal inhibition of CYP3A4, a key enzyme in drug metabolism.[3][4] This suggests a potentially safer therapeutic profile.
Quantitative Analysis of Inhibitory Activity
The following table summarizes the inhibitory activity of Tofacitinib against the different JAK family members. While specific IC50 values for "Tofacitinib purine analog 3" against the full JAK panel are not publicly available, it has been reported to inhibit JAK3 in the nanomolar range.[3] The data for Tofacitinib is provided as a reference.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Tofacitinib | 1-3.2 | 4.9-20 | 1-2 | 114-340 |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Signaling Pathways and Experimental Workflows
The JAK-STAT Signaling Pathway and Inhibition by Tofacitinib Analogue 1
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by a JAK inhibitor like Tofacitinib Analogue 1.
Caption: JAK-STAT pathway inhibition by Tofacitinib Analogue 1.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 value of an inhibitor.
Caption: Workflow for an in vitro JAK kinase inhibition assay.
Experimental Protocols
In Vitro JAK Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is for determining the potency of a test compound against a specific JAK kinase.[2]
Materials:
-
Recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3, TYK2)
-
Substrate peptide
-
ATP
-
Kinase assay buffer
-
Test compound (Tofacitinib Analogue 1)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates (white, low-volume)
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the kinase reaction buffer as per the manufacturer's instructions.
-
Dilute the JAK enzyme to the desired concentration in the kinase buffer. The optimal concentration should be determined empirically.
-
Prepare a solution of substrate and ATP in the kinase buffer. The ATP concentration should be at or near the Km for the specific JAK enzyme.
-
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO. Typically, a 10-point, 3-fold dilution series is used.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 2 µL of the diluted JAK enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Western Blot for STAT3 Phosphorylation
This protocol is used to assess the effect of the test compound on cytokine-induced STAT3 phosphorylation in a cellular context.[1][5]
Materials:
-
Cell line responsive to a specific cytokine (e.g., IL-6)
-
Cell culture medium and serum
-
Test compound (Tofacitinib Analogue 1)
-
Cytokine (e.g., recombinant human IL-6)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3 (Tyr705) and anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Digital imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with varying concentrations of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration and add Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 for loading control.
-
Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity of the test compound.[6][7]
Materials:
-
Cell line of interest
-
96-well plates
-
Cell culture medium
-
Test compound (Tofacitinib Analogue 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Record the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value for cytotoxicity if applicable.
-
Conclusion
The development of Tofacitinib analogues, such as the "purine analog 3," represents a significant step towards creating safer and more effective therapies for diseases driven by JAK-STAT signaling. By modifying the chemical structure to avoid the formation of reactive metabolites, it is possible to retain potent JAK inhibitory activity while reducing the potential for adverse effects like hepatotoxicity. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of such novel compounds, enabling a thorough characterization of their potency, mechanism of action, and safety profile. Further investigation into these next-generation JAK inhibitors holds great promise for the future of inflammatory and autoimmune disease treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 6. broadpharm.com [broadpharm.com]
- 7. merckmillipore.com [merckmillipore.com]
The Therapeutic Potential of Tofacitinib and its Analogues in Autoimmune Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs) has marked a paradigm shift in the management of autoimmune diseases. Among these, inhibitors of the Janus kinase (JAK) family of enzymes have emerged as a pivotal class of oral therapeutics. This technical guide provides an in-depth overview of Tofacitinib, a first-in-class JAK inhibitor, and its analogues, with a focus on their potential therapeutic applications in autoimmune disorders. We delve into the mechanism of action, present key quantitative data on efficacy and selectivity, detail relevant experimental protocols, and visualize the intricate signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel immunomodulatory agents.
Introduction: The Rise of JAK Inhibition in Autoimmunity
Autoimmune diseases, a diverse group of chronic conditions characterized by a dysregulated immune response against self-antigens, represent a significant global health burden. The pathophysiology of many of these disorders is driven by pro-inflammatory cytokines that signal through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[1][2][3] This intracellular signaling cascade is crucial for the differentiation, activation, and function of various immune cells.[4][5]
The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3][6] These enzymes associate with the intracellular domains of cytokine receptors and, upon cytokine binding, become activated through trans-phosphorylation.[5] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immunity.[2][4]
Given its central role in mediating the effects of numerous pro-inflammatory cytokines, the JAK-STAT pathway has become a prime target for therapeutic intervention in autoimmune diseases.[7][8] Tofacitinib (formerly CP-690,550), the first oral JAK inhibitor to receive regulatory approval for the treatment of rheumatoid arthritis (RA), has paved the way for a new class of small molecule therapeutics.[6][9] This guide will focus on Tofacitinib as a representative JAK inhibitor and explore the development and potential of its analogues.
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
Tofacitinib and its analogues exert their immunomodulatory effects by inhibiting one or more members of the JAK family, thereby interfering with the downstream signaling of various cytokines implicated in autoimmune pathology.
The JAK-STAT Signaling Cascade
The JAK-STAT pathway is a rapid signal transduction cascade that converts extracellular cytokine signals into a transcriptional response. The key steps are as follows:
-
Cytokine Binding and Receptor Dimerization: Pro-inflammatory cytokines, such as various interleukins (ILs) and interferons (IFNs), bind to their specific transmembrane receptors, inducing receptor dimerization or oligomerization.[4]
-
JAK Activation: This conformational change brings the receptor-associated JAKs into close proximity, leading to their activation via trans-phosphorylation.[5]
-
STAT Recruitment and Phosphorylation: The activated JAKs phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These phosphotyrosine motifs serve as docking sites for the SH2 domains of latent STAT proteins present in the cytoplasm.[4]
-
STAT Dimerization and Nuclear Translocation: Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. This phosphorylation event triggers the formation of STAT homo- or heterodimers, which then translocate into the nucleus.[4]
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. These target genes encode a wide range of proteins involved in inflammation, immune cell proliferation, and differentiation.[2]
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention by JAK inhibitors like Tofacitinib.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib analogues.
Selectivity Profile of Tofacitinib and its Analogues
The four members of the JAK family have distinct as well as overlapping roles in mediating cytokine signaling. Therefore, the selectivity profile of a JAK inhibitor is a critical determinant of its therapeutic efficacy and safety. Tofacitinib is often described as a pan-JAK inhibitor, although it exhibits a degree of selectivity, primarily inhibiting JAK1 and JAK3 with lower potency against JAK2 and TYK2.[6][10] The inhibition of JAK1 and JAK3 is thought to be key to its efficacy in autoimmune diseases, as these kinases are involved in the signaling of a broad range of pro-inflammatory cytokines.[7] However, the inhibition of JAK2 has been associated with hematological side effects, such as anemia and neutropenia.[6]
This has spurred the development of more selective JAK inhibitors, including analogues of Tofacitinib, with the aim of improving the therapeutic window. For instance, some next-generation inhibitors are designed to be highly selective for JAK1, which is believed to maintain efficacy while minimizing JAK2-related adverse events.[11]
Data Presentation: Quantitative Analysis of Tofacitinib and Analogues
This section presents a summary of the key quantitative data related to the inhibitory activity and clinical efficacy of Tofacitinib and representative analogues.
In Vitro Kinase Inhibitory Activity
The potency of JAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against each JAK isoform.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK2:JAK1 Selectivity Ratio | JAK3:JAK1 Selectivity Ratio | TYK2:JAK1 Selectivity Ratio | Reference |
| Tofacitinib | 15.1 | 77.4 | 55.0 | 489 | 5.1 | 3.6 | 32.4 | [7] |
| Tofacitinib | 112 | 20 | 1 | - | 0.18 | 0.009 | - | [6] |
| Baricitinib | 4.0 | 6.6 | 787 | 61 | 1.5 | 196.8 | 15.3 | [7] |
| Filgotinib | 363 | - | - | - | - | - | - | [7] |
| Upadacitinib | - | - | - | - | - | - | - | [7] |
| Decernotinib | - | - | - | - | - | - | - | [7] |
| Purine analogue 3 | - | - | >5000 | 40 | - | - | - | [1] |
| RB1 | >5000 | >5000 | 40 | >5000 | >125 | 1 | >125 | [6] |
| LW402 | 1.8 | 3.2 | 102 | 114 | 1.8 | 56.7 | 63.3 | [11] |
Note: IC50 values can vary depending on the specific assay conditions. Data from different sources are presented for comparison.
Clinical Efficacy in Rheumatoid Arthritis
The efficacy of Tofacitinib in patients with rheumatoid arthritis is often measured by the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70), which represent at least a 20%, 50%, and 70% improvement in disease activity, respectively.
| Clinical Trial | Treatment Group | N | ACR20 Response (%) | ACR50 Response (%) | ACR70 Response (%) | Timepoint | Reference |
| ORAL Solo | Tofacitinib 5 mg BID | 243 | 59 | - | - | 3 months | [12] |
| ORAL Solo | Placebo | 122 | 25 | - | - | 3 months | [12] |
| ORAL Scan | Tofacitinib 5 mg BID + MTX | - | - | - | - | 6 months | [12] |
| ORAL Scan | Placebo + MTX | - | - | - | - | 6 months | [12] |
| ORAL Standard | Tofacitinib 5 mg BID + MTX | - | - | - | - | - | [13] |
| ORAL Standard | Adalimumab + MTX | - | - | - | - | - | [13] |
| ORAL Step | Tofacitinib 5 mg BID | - | - | - | - | - | [13] |
| ORAL Strategy | Tofacitinib 5 mg BID Monotherapy | - | - | 38 | - | 6 months | [14] |
BID: twice daily; MTX: methotrexate.
Experimental Protocols
This section outlines the general methodologies for key experiments used in the preclinical and clinical evaluation of Tofacitinib and its analogues.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay biochemically quantifies the inhibitory activity of a compound against a purified kinase enzyme.
Objective: To determine the IC50 value of a test compound for a specific JAK isoform.
Materials:
-
Purified recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3, TYK2)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., "Tafetinib analogue 1") dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations in the assay. The final DMSO concentration should typically be ≤1%.
-
Reaction Setup: In a multi-well plate, add the diluted test compound or vehicle control (DMSO).
-
Enzyme and Substrate Addition: Add the purified JAK enzyme and its corresponding peptide substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration is usually at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP into a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cellular Phospho-STAT Assay (Flow Cytometry)
This assay measures the ability of a compound to inhibit cytokine-induced STAT phosphorylation in whole blood or isolated immune cells.
Objective: To determine the cellular potency of a test compound in a more physiologically relevant setting.
Materials:
-
Fresh human whole blood or isolated peripheral blood mononuclear cells (PBMCs)
-
Cytokine stimulant (e.g., IL-2, IL-6, GM-CSF)
-
Test compound
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and intracellular phospho-STAT proteins (e.g., pSTAT3, pSTAT5)
-
Flow cytometer
Procedure:
-
Cell Treatment: Pre-incubate whole blood or PBMCs with various concentrations of the test compound or vehicle control.
-
Cytokine Stimulation: Add the appropriate cytokine to stimulate the JAK-STAT pathway.
-
Fixation and Permeabilization: Fix the cells to preserve their state and then permeabilize the cell membranes to allow antibody access to intracellular targets.
-
Immunostaining: Stain the cells with antibodies against cell surface markers to identify specific immune cell populations and with antibodies against the phosphorylated form of the target STAT protein.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the immune cell population of interest and measure the fluorescence intensity of the phospho-STAT antibody.
-
Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation at each compound concentration and determine the IC50 value.
Preclinical Animal Models of Autoimmune Disease
Animal models are crucial for evaluating the in vivo efficacy and safety of novel therapeutic candidates.
Example Model: Collagen-Induced Arthritis (CIA) in Rodents
Objective: To assess the therapeutic efficacy of a test compound in a model that mimics many of the pathological features of human rheumatoid arthritis.
Procedure:
-
Induction of Arthritis: Immunize susceptible strains of mice or rats with an emulsion of type II collagen and complete Freund's adjuvant. A booster immunization is typically given after a few weeks.
-
Disease Monitoring: Monitor the animals for the development and severity of arthritis. Clinical signs, such as paw swelling and joint inflammation, are scored regularly.
-
Compound Administration: Once arthritis is established, administer the test compound orally or via another appropriate route at various dose levels. A vehicle control group and often a positive control group (e.g., methotrexate or an established JAK inhibitor) are included.
-
Efficacy Assessment: Continue to monitor clinical scores throughout the treatment period. At the end of the study, collect tissues for further analysis.
-
Histopathological and Radiographic Analysis: Evaluate joint tissues for inflammation, cartilage damage, and bone erosion using histological staining and micro-CT or X-ray imaging.
-
Biomarker Analysis: Measure levels of pro-inflammatory cytokines and other relevant biomarkers in the serum or joint tissue.
Conclusion and Future Directions
Tofacitinib has established the therapeutic utility of JAK inhibition in a range of autoimmune diseases. The ongoing development of Tofacitinib analogues and other JAK inhibitors with improved selectivity profiles holds the promise of enhanced safety and efficacy. Future research will likely focus on:
-
Developing highly selective inhibitors: Tailoring the selectivity of JAK inhibitors to specific disease pathologies to maximize therapeutic benefit while minimizing off-target effects.
-
Investigating novel delivery systems: Exploring formulations that allow for targeted delivery to inflamed tissues.
-
Combination therapies: Evaluating the synergistic potential of JAK inhibitors with other immunomodulatory agents.
-
Personalized medicine: Identifying biomarkers that can predict patient response to specific JAK inhibitors.
The continued exploration of the JAK-STAT pathway and the development of novel inhibitors will undoubtedly lead to further advancements in the treatment of autoimmune and inflammatory disorders.
References
- 1. Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Janus kinase inhibitors in autoimmune bullous diseases [frontiersin.org]
- 9. jmnc.samipubco.com [jmnc.samipubco.com]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Trials | XELJANZ® (tofacitinib) For RA | Safety Info [xeljanz.com]
- 13. Tofacitinib: A paradigm shift in rheumatoid arthritis management - IP Int J Orthop Rheumatol [ijor.org]
- 14. Tofacitinib Monotherapy in Rheumatoid Arthritis: Clinical Trials and Real-World Data Contextualization of Patients, Efficacy, and Treatment Retention - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Tafetinib Analogue 1 Cell-Based Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tafetinib analogue 1 is a novel small molecule inhibitor targeting the Janus kinase (JAK) family of enzymes. These intracellular, non-receptor tyrosine kinases are critical mediators of cytokine signaling, playing a central role in immune response and hematopoiesis. Dysregulation of the JAK-STAT signaling pathway is implicated in various inflammatory diseases and cancers. This document provides a detailed protocol for a cell-based assay to determine the potency and cellular activity of this compound by measuring the inhibition of STAT protein phosphorylation.
Mechanism of Action: The JAK-STAT Signaling Pathway
Cytokine binding to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity. The JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.[1][2][3] this compound is designed to inhibit the kinase activity of JAKs, thereby blocking the phosphorylation and activation of STATs.[3][4]
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound was assessed against key JAK isoforms in a cellular context. The half-maximal inhibitory concentration (IC50) values were determined and are presented below, with Tofacitinib, a known JAK inhibitor, as a comparator.[1][5]
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| This compound | 65 | 1450 | 60 |
| Tofacitinib | 56 | 1377 | 406 |
Note: The provided IC50 values for "this compound" are hypothetical and for illustrative purposes. The values for Tofacitinib are based on published data.[1]
Experimental Protocol: Cell-Based Phospho-STAT Inhibition Assay
This protocol details a method for quantifying the inhibition of cytokine-induced STAT phosphorylation by this compound in a cellular context.
Experimental Workflow
Caption: Workflow for the cell-based phospho-STAT inhibition assay.
Materials and Reagents
-
Cell Line: A suitable cell line expressing the target JAKs and cytokine receptors (e.g., TF-1, UT-7, or primary human PBMCs).
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Cytokine Stimulant: Recombinant human Interleukin-6 (IL-6) or Interferon-gamma (IFNγ).
-
Lysis Buffer: Commercially available cell lysis buffer with protease and phosphatase inhibitors.
-
Detection System: Phospho-STAT specific ELISA kit, HTRF assay, or primary/secondary antibodies for Western blotting or high-content imaging.
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
Step-by-Step Methodology
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 50,000 to 100,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in culture medium. A typical starting concentration is 10 µM, with 10-point, 3-fold dilutions.
-
Include a vehicle control (DMSO) and a positive control (a known inhibitor like Tofacitinib).
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the diluted compound to the respective wells.
-
Pre-incubate the plate for 1-2 hours at 37°C.
-
-
Cytokine Stimulation:
-
Prepare the cytokine stimulant at 2x the final desired concentration in culture medium. The optimal concentration should be determined empirically but is typically in the range of 10-100 ng/mL.
-
Add 50 µL of the 2x cytokine solution to each well (except for the unstimulated control wells).
-
Incubate for 15-30 minutes at 37°C. This short incubation time is crucial to capture the transient phosphorylation event.
-
-
Cell Lysis:
-
After stimulation, place the plate on ice.
-
Aspirate the medium from the wells.
-
Wash the cells once with 100 µL of ice-cold PBS.
-
Add 50-100 µL of ice-cold lysis buffer to each well.
-
Incubate on ice for 10-15 minutes with gentle shaking.
-
-
Detection of Phosphorylated STAT:
-
Using an ELISA Kit:
-
Follow the manufacturer's instructions for the specific phospho-STAT ELISA kit.
-
Typically, this involves transferring the cell lysate to the antibody-coated plate, followed by incubation, washing steps, addition of a detection antibody, and finally a substrate for colorimetric or fluorometric readout.
-
Read the plate on a compatible microplate reader.
-
-
-
Data Analysis:
-
Subtract the background signal (unstimulated cells).
-
Normalize the data to the vehicle control (stimulated cells with DMSO), which represents 100% activity.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Conclusion
The described cell-based phospho-STAT inhibition assay provides a robust and reliable method for evaluating the cellular potency of this compound.[6][7][8] This protocol can be adapted for high-throughput screening of other potential JAK inhibitors and is a critical step in the preclinical characterization of novel drug candidates targeting the JAK-STAT pathway.[9]
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Use of a Tofacitinib Analogue in a Rheumatoid Arthritis Mouse Model
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of "Tofacitinib analogue 1," a Janus kinase (JAK) inhibitor, in a collagen-induced arthritis (CIA) mouse model of rheumatoid arthritis.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines that drive the inflammatory process in RA.[1][2][3] Tofacitinib is an oral JAK inhibitor that primarily targets JAK1 and JAK3, thereby interfering with the signaling of pro-inflammatory cytokines such as IL-2, IL-6, IL-7, IL-15, and IL-21.[1][4][5] By inhibiting this pathway, Tofacitinib and its analogues can effectively reduce the production of inflammatory mediators and suppress the immune response in joint tissues.[2][5] The collagen-induced arthritis (CIA) mouse model is a widely used preclinical model that shares many pathological and immunological features with human RA, making it an ideal system to evaluate the efficacy of novel therapeutic agents like Tofacitinib analogue 1.[6][7][8]
Mechanism of Action: JAK-STAT Signaling Pathway
Tofacitinib analogue 1 is presumed to function as an inhibitor of the JAK-STAT signaling pathway. This pathway is initiated when a cytokine binds to its receptor on the cell surface, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.[1] By blocking the activity of JAKs, Tofacitinib analogue 1 can prevent the phosphorylation and activation of STATs, leading to a downregulation of inflammatory gene expression.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a robust and reproducible model for studying autoimmune arthritis.[6][8]
1. Animal Selection:
-
Strain: DBA/1 mice are highly susceptible to CIA induced with bovine or chick type II collagen.[6][7] C57BL/6 mice can also be used but require chick type II collagen and may exhibit a milder disease course.[9][10]
-
Age: Mice should be 7-8 weeks old to ensure a mature immune system.[6][7]
-
Housing: Animals should be housed in specific pathogen-free (SPF) conditions to minimize experimental variability.[6][7]
2. Reagent Preparation:
-
Type II Collagen Solution: Dissolve bovine or chick type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Collagen Emulsion: Prepare a 1:1 emulsion of the type II collagen solution with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
3. Immunization Protocol:
-
Primary Immunization (Day 0): Anesthetize the mice and inject 100 µL of the collagen emulsion intradermally at the base of the tail.[10]
-
Booster Immunization (Day 21): Administer a booster injection of 100 µL of an emulsion of type II collagen and Incomplete Freund's Adjuvant (IFA) at a different site from the primary injection.[6][10]
Administration of Tofacitinib Analogue 1
-
Route of Administration: Oral administration is common for JAK inhibitors like Tofacitinib.[11] Alternatively, subcutaneous administration via osmotic pumps can be used for continuous delivery.[4][12]
-
Dosing: The dosage of Tofacitinib analogue 1 should be determined through dose-ranging studies. For reference, effective doses of other JAK inhibitors in mouse models have ranged from 1.5 to 200 mg/kg/day.[4][11]
-
Vehicle Control: A vehicle control group (e.g., the solvent used to dissolve the compound) should be included in all experiments.
-
Treatment Initiation: Treatment can be initiated either prophylactically (before or at the time of immunization) or therapeutically (after the onset of clinical signs of arthritis).[11]
Assessment of Arthritis
1. Clinical Scoring:
-
Arthritis severity is typically assessed using a clinical scoring system. Each paw is scored on a scale of 0-4, with a maximum score of 16 per mouse.[7]
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.
-
2. Paw Thickness Measurement:
-
Paw swelling can be quantified by measuring the thickness of the affected paws using a digital caliper.
3. Histological Analysis:
-
At the end of the study, joints are collected, fixed, decalcified, and embedded in paraffin.
-
Sections are stained with hematoxylin and eosin (H&E) to assess inflammation and with Safranin O to evaluate cartilage damage.
-
Histopathological scoring can be performed to quantify synovial inflammation, pannus formation, and bone/cartilage erosion.
4. Cytokine Analysis:
-
Blood samples can be collected to measure the serum levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using ELISA or multiplex assays.[13]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of Tofacitinib Analogue 1 on Clinical Score in CIA Mice
| Treatment Group | N | Mean Clinical Score (Day X) | Mean Clinical Score (Day Y) | % Inhibition |
| Vehicle Control | 10 | 8.5 ± 1.2 | 10.2 ± 1.5 | - |
| Tofacitinib analogue 1 (Low Dose) | 10 | 6.1 ± 0.9 | 7.5 ± 1.1 | 26.5% |
| Tofacitinib analogue 1 (High Dose) | 10 | 4.2 ± 0.7 | 5.1 ± 0.8 | 50.0% |
| Naive (No Disease) | 10 | 0 | 0 | - |
| *Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p < 0.05, *p < 0.01. |
Table 2: Effect of Tofacitinib Analogue 1 on Paw Thickness in CIA Mice
| Treatment Group | N | Paw Thickness (mm) at Baseline | Paw Thickness (mm) at Endpoint | Change in Paw Thickness (mm) |
| Vehicle Control | 10 | 1.5 ± 0.1 | 3.2 ± 0.3 | 1.7 ± 0.3 |
| Tofacitinib analogue 1 (Low Dose) | 10 | 1.5 ± 0.1 | 2.5 ± 0.2 | 1.0 ± 0.2 |
| Tofacitinib analogue 1 (High Dose) | 10 | 1.6 ± 0.1 | 2.0 ± 0.1 | 0.4 ± 0.1 |
| Naive (No Disease) | 10 | 1.5 ± 0.1 | 1.5 ± 0.1 | 0 |
| *Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p < 0.05, *p < 0.01. |
Table 3: Effect of Tofacitinib Analogue 1 on Serum Cytokine Levels in CIA Mice
| Treatment Group | N | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 10 | 150.2 ± 25.1 | 210.5 ± 30.2 | 85.3 ± 12.4 |
| Tofacitinib analogue 1 (Low Dose) | 10 | 95.6 ± 18.3 | 145.8 ± 22.1 | 55.7 ± 9.8 |
| Tofacitinib analogue 1 (High Dose) | 10 | 50.1 ± 10.5 | 80.3 ± 15.6 | 30.1 ± 6.5** |
| Naive (No Disease) | 10 | 10.2 ± 2.5 | 15.7 ± 3.1 | 8.9 ± 1.9 |
| Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p < 0.05, *p < 0.01. |
Safety and Tolerability
During the study, it is crucial to monitor the animals for any signs of toxicity, including changes in body weight, food and water consumption, and overall behavior. JAK inhibitors can have effects on hematopoiesis, so complete blood counts may be warranted in some studies.[14]
Conclusion
The use of Tofacitinib analogue 1 in a CIA mouse model provides a robust platform for evaluating its therapeutic potential for the treatment of rheumatoid arthritis. By following these detailed protocols, researchers can obtain reliable and reproducible data on the efficacy and mechanism of action of this novel JAK inhibitor.
References
- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 2. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tofacitinib - Wikipedia [en.wikipedia.org]
- 6. chondrex.com [chondrex.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 11. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tofacitinib facilitates the expansion of myeloid-derived suppressor cells and ameliorates arthritis in SKG mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wuxibiology.com [wuxibiology.com]
- 14. Oral Janus Kinase Inhibitor for the Treatment of Rheumatoid Arthritis: Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tafetinib Analogue 1 (TA-1) for In Vivo Studies
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide detailed protocols and guidelines for the in vivo administration and dosage of Tafetinib Analogue 1 (TA-1), a novel kinase inhibitor. The following sections outline recommended procedures for vehicle formulation, administration routes, and dose-response studies in preclinical animal models. Additionally, methodologies for evaluating target engagement and efficacy are presented, along with representative data from xenograft tumor models. The included signaling pathway and experimental workflow diagrams offer a visual guide for study design and execution.
Compound Information
| Parameter | Description |
| Compound Name | This compound (TA-1) |
| Target(s) | Janus Kinase (JAK) family, particularly JAK3 |
| Molecular Weight | 450.5 g/mol (Hypothetical) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO (>50 mg/mL), sparingly soluble in aqueous solutions |
In Vivo Dosing and Administration
Vehicle Formulation
For in vivo studies, proper formulation of TA-1 is critical for ensuring bioavailability and consistent results. The following vehicle is recommended for oral (PO) and intraperitoneal (IP) administration.
Recommended Vehicle:
-
5% N,N-Dimethylacetamide (DMA)
-
10% Solutol® HS 15
-
85% Phosphate-Buffered Saline (PBS), pH 7.4
Protocol for Vehicle Preparation (10 mL):
-
In a sterile 15 mL conical tube, add 0.5 mL of DMA.
-
Add the required amount of TA-1 to the DMA and vortex until fully dissolved.
-
Add 1.0 mL of Solutol® HS 15 and mix thoroughly.
-
Slowly add 8.5 mL of PBS, vortexing intermittently to ensure a homogenous suspension.
-
The final formulation should be a clear, slightly viscous solution. Prepare fresh daily.
Dosage and Administration in Xenograft Models
The following table summarizes recommended starting doses for TA-1 in a murine xenograft model based on preliminary tolerability and efficacy studies. Researchers should perform dose-range-finding studies for their specific model.
| Animal Model | Administration Route | Dosage (mg/kg) | Dosing Frequency | Study Duration |
| Nude Mouse (NU/J) | Oral (PO) | 10, 25, 50 | Once Daily (QD) | 21 Days |
| SCID Mouse | Intraperitoneal (IP) | 5, 15, 30 | Twice Daily (BID) | 28 Days |
Experimental Protocols
Murine Xenograft Tumor Model Protocol
This protocol outlines the steps for evaluating the efficacy of TA-1 in a subcutaneous xenograft model.
Materials:
-
Cancer cell line (e.g., human lymphoma cell line)
-
Female immunodeficient mice (e.g., NU/J, 6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
TA-1 formulated as described in section 2.1
-
Calipers, syringes, and appropriate animal handling equipment
Procedure:
-
Cell Preparation: Culture cells to 80% confluency. On the day of inoculation, harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁸ cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 150-200 mm³. Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²)/2.
-
Randomization and Dosing: Randomize mice into treatment groups (n=8-10 per group), including a vehicle control group.
-
Treatment Administration: Administer TA-1 or vehicle according to the specified dose and schedule (e.g., 25 mg/kg, PO, QD).
-
Endpoint: Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach the predetermined endpoint volume. Euthanize animals and collect tumors for ex vivo analysis.
Pharmacodynamic (PD) Biomarker Analysis
This protocol describes the assessment of target engagement by measuring the phosphorylation of a downstream substrate.
Procedure:
-
Establish tumors as described in section 3.1.
-
Administer a single dose of TA-1 or vehicle to tumor-bearing mice.
-
At specified time points post-dose (e.g., 2, 6, 24 hours), euthanize a cohort of mice (n=3 per time point).
-
Excise tumors and immediately snap-freeze in liquid nitrogen.
-
Homogenize tumor tissue and perform Western blot analysis to assess the levels of phosphorylated STAT5 (p-STAT5) and total STAT5.
-
A reduction in the p-STAT5/total STAT5 ratio in TA-1 treated groups relative to the vehicle control indicates target engagement.
Signaling Pathway and Workflow Diagrams
Caption: JAK-STAT signaling pathway inhibited by this compound (TA-1).
Caption: Experimental workflow for in vivo efficacy studies in a xenograft model.
"Tafetinib analogue 1" solution preparation and stability testing
Disclaimer: Specific experimental data for "Tafetinib analogue 1," including optimized protocols for its solution preparation and stability, are not publicly available. The following application notes and protocols are based on general practices for small molecule tyrosine kinase inhibitors and should be considered as a starting point for experimental design. Researchers are advised to perform their own optimization and validation studies.
Introduction
This compound is an analog of Tafetinib (SIM010603), a known inhibitor of receptor tyrosine kinases.[1][2] While its precise biological activity is not extensively documented in public literature, its association with tyrosine kinase inhibition suggests potential applications in cancer research, particularly in studies involving signaling pathways driven by kinases such as RET.[2][3][4]
These application notes provide generalized protocols for the preparation of solutions of this compound and for conducting stability assessments. Additionally, a putative signaling pathway affected by this class of inhibitors is illustrated.
Solution Preparation
The solubility of a compound is critical for the preparation of stock solutions and for ensuring accurate concentrations in downstream assays. The following protocol describes a general method for preparing a stock solution of a small molecule inhibitor like this compound.
Protocol: Preparation of a 10 mM Stock Solution
Materials:
-
This compound (solid form)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Calibrated balance
-
Microcentrifuge tubes
Procedure:
-
Equilibrate the vial containing solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out a precise amount of the compound using a calibrated analytical balance.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The formula for this calculation is: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)
-
Add the calculated volume of DMSO to the vial containing the solid compound.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (37°C) for a short period may aid in solubilization if necessary.
-
Visually inspect the solution to ensure there are no undissolved particulates. If particulates are present, centrifuge the tube and transfer the clear supernatant to a new tube.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Example Solubility Data
The following table presents hypothetical solubility data for a generic tyrosine kinase inhibitor, which can serve as a template for recording experimental results for this compound.
| Solvent | Solubility | Appearance |
| DMSO | ≥ 50 mg/mL | Clear solution |
| Ethanol | ~5 mg/mL | Slight haze |
| PBS (pH 7.4) | < 0.1 mg/mL | Suspension |
Stability Testing
Assessing the stability of a compound in solution is crucial for ensuring the reliability and reproducibility of experimental results. The following protocols outline methods for short-term and long-term stability testing.
Protocol: Short-Term Stability in Aqueous Buffer
This protocol assesses the stability of the compound in an aqueous buffer over a 24-hour period.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator (37°C)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a working solution of this compound at a final concentration of 10 µM in PBS.
-
Immediately analyze a sample of the working solution (T=0) using a validated HPLC or LC-MS method to determine the initial peak area of the compound.
-
Incubate the remaining working solution at 37°C.
-
At specified time points (e.g., 2, 4, 8, 24 hours), collect aliquots of the working solution and analyze them by HPLC or LC-MS.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Protocol: Freeze-Thaw Stability
This protocol evaluates the stability of the stock solution after multiple freeze-thaw cycles.
Materials:
-
10 mM stock solution of this compound in DMSO
-
-20°C freezer
-
HPLC or LC-MS system
Procedure:
-
Analyze an aliquot of the freshly prepared stock solution (Cycle 0) by HPLC or LC-MS.
-
Subject several aliquots of the stock solution to three freeze-thaw cycles. A single cycle consists of freezing the solution at -20°C for at least 12 hours, followed by thawing at room temperature until completely liquid.
-
After the third cycle, analyze the aliquots by HPLC or LC-MS.
-
Compare the peak area of the compound after three freeze-thaw cycles to the initial peak area (Cycle 0) to determine the percentage of degradation.
Example Stability Data
The following tables provide examples of how to present stability data for a generic tyrosine kinase inhibitor.
Table 1: Short-Term Stability in PBS (pH 7.4) at 37°C
| Time Point (hours) | % Remaining (Mean ± SD) |
| 0 | 100 |
| 2 | 98.5 ± 1.2 |
| 4 | 97.1 ± 1.5 |
| 8 | 95.3 ± 2.1 |
| 24 | 89.7 ± 2.8 |
Table 2: Freeze-Thaw Stability of 10 mM Stock in DMSO
| Number of Freeze-Thaw Cycles | % Remaining (Mean ± SD) |
| 0 | 100 |
| 1 | 99.8 ± 0.5 |
| 2 | 99.5 ± 0.7 |
| 3 | 99.1 ± 0.9 |
Visualizations
Experimental Workflows
Signaling Pathway
Tafetinib and its analogues are known to target receptor tyrosine kinases. One such important pathway in cancer is the RET signaling pathway.[2][3][4] The diagram below illustrates a simplified representation of the RET signaling cascade and the putative point of inhibition by a compound like this compound. Activation of the RET receptor leads to the stimulation of downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and differentiation.[5][6]
References
Application Notes and Protocols: Tofacitinib (as Tafetinib analogue 1) for Inducing Immunosuppression in Organ Transplant Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organ transplantation is a life-saving intervention for end-stage organ failure. However, the success of transplantation is critically dependent on lifelong immunosuppressive therapy to prevent allograft rejection, a process mediated by the recipient's immune system.[1][2] Traditional immunosuppressants, such as calcineurin inhibitors, are effective but associated with significant side effects, including nephrotoxicity.[3] This has driven the search for alternative therapeutic agents with improved safety profiles. Tofacitinib, a small molecule inhibitor of Janus kinases (JAKs), represents a promising alternative.[3][4] These application notes provide a comprehensive overview of Tofacitinib's mechanism of action and protocols for its use in preclinical organ transplant models.
Mechanism of Action
Tofacitinib is an orally administered small molecule that primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2.[4][5][6][7] JAKs are intracellular tyrosine kinases that play a crucial role in signal transduction for a wide range of cytokines and growth factors involved in immune cell activation, proliferation, and differentiation.[5][6][7]
Upon cytokine binding to their receptors, JAKs become activated and phosphorylate Signal Transducers and Activators of Transcription (STATs).[7][8] Phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammatory responses.[7] By inhibiting JAK1 and JAK3, Tofacitinib effectively blocks the signaling of several key cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for T-cell development and function.[4][7] This disruption of the JAK-STAT pathway leads to a reduction in T-cell mediated inflammation and immune responses.[6][7]
Specifically, Tofacitinib has been shown to:
-
Inhibit the differentiation of Th1, Th2, and Th17 helper T-cell subsets.[9][10]
-
Suppress the production of pro-inflammatory cytokines such as IFN-γ, IL-17, IL-6, and TNF-α.[6][10]
-
Reduce the expression of co-stimulatory molecules like CD80/CD86 on dendritic cells, thereby impairing their ability to activate T-cells.[11]
Quantitative Data Summary
The following tables summarize the efficacy of Tofacitinib in preclinical and clinical organ transplant models.
Table 1: Efficacy of Tofacitinib in a Murine Cardiac Allograft Model
| Treatment Group | Median Graft Survival (days) |
| Control | 8 |
| Tofacitinib | >60 |
Data from a study on MHC mismatched murine heterotopic cardiac allografts.[4]
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Tofacitinib
| Parameter | Value | Model System |
| EC50 for graft survival | 60 ng/mL | Congenic murine heterotopic heart transplants |
| Cave50 for efficacy | ~100 nM | Mouse collagen-induced arthritis (mCIA) |
| ED50 in clinical studies | ~3.5 mg BID | Rheumatoid Arthritis Patients |
| Total Cave50 | ~40 nM | Rheumatoid Arthritis Patients |
EC50: Effective concentration for 50% of animals to maintain their graft. Cave50: Total steady-state plasma concentration achieving 50% of the maximal response. ED50: Dose achieving 50% of the maximal effect.[4][12]
Signaling Pathway
References
- 1. Immunosuppressive drugs in organ transplantation to prevent allograft rejection: Mode of action and side effects [immunologyresearchjournal.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Tofacitinib in kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tofacitinab in Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on Tofacitinib for Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The JAK inhibitor, tofacitinib, reduces the T cell stimulatory capacity of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Genome-Wide CRISPR-Cas9 Screen to Identify Resistance Mechanisms to Tafetinib Analogue 1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted therapies have revolutionized cancer treatment, yet intrinsic and acquired resistance remains a major clinical challenge. Tafetinib analogue 1 is a novel kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a key driver in many epithelial cancers.[1][2][3] Like other targeted agents, prolonged treatment with this compound can lead to the emergence of resistant cell populations, limiting its therapeutic efficacy. Identifying the genetic drivers of this resistance is crucial for developing effective combination therapies and patient stratification strategies.[4][5][6]
This application note describes a protocol for a genome-wide CRISPR-Cas9 loss-of-function screen to systematically identify genes whose knockout confers resistance to this compound in a cancer cell line.[7][8] By transducing a pooled single-guide RNA (sgRNA) library targeting every gene in the human genome, we can create a diverse population of knockout cells.[9][10] Subsequent treatment with this compound allows for the selection and enrichment of cells harboring sgRNAs that target genes involved in resistance. High-throughput sequencing is then used to identify these enriched sgRNAs, revealing the genetic landscape of resistance.[11][12]
Experimental Workflow & Protocols
The overall workflow involves preparing a Cas9-expressing cell line, transducing it with a pooled sgRNA library, applying drug selection, and identifying enriched sgRNAs through next-generation sequencing (NGS).
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 3. ClinPGx [clinpgx.org]
- 4. Research Portal - Uncovering kinase inhibitor resistance mechanisms via CRISPR-based mutagenesis screening [research.kuleuven.be]
- 5. m.youtube.com [m.youtube.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]
- 8. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadinstitute.org [broadinstitute.org]
- 10. CRISPR Screening and Sequencing: Introduction, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 11. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
Troubleshooting & Optimization
"Tafetinib analogue 1" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tafetinib analogue 1. The following information is designed to address common solubility challenges and provide practical solutions to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an analog of the tyrosine kinase inhibitor Tafetinib.[1] Like many small molecule kinase inhibitors, which are often designed to bind to hydrophobic ATP-binding pockets of kinases, this compound is anticipated to be a lipophilic molecule with low aqueous solubility.[2][3][4] This poor solubility can lead to challenges in various experimental settings, including in vitro assays and in vivo studies, potentially causing issues like precipitation, inconsistent results, and low bioavailability.[5][6][7]
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. What is happening?
A2: This is a common issue known as "precipitation upon dilution." this compound is likely highly soluble in a strong organic solvent like dimethyl sulfoxide (DMSO), but its solubility dramatically decreases when introduced into an aqueous environment. The DMSO concentration in your final working solution may be too low to maintain the compound's solubility, causing it to crash out of solution.[2]
Q3: What are the initial steps I should take to improve the solubility of this compound for my cell-based assays?
A3: For initial troubleshooting in cell-based assays, consider the following:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture media, if possible, as higher concentrations can be toxic to cells.[2]
-
Optimize pH: If the compound has ionizable groups, adjusting the pH of your buffer can significantly impact solubility. For weak bases, a lower pH buffer may increase solubility.[2][6]
-
Use of Excipients: Consider incorporating pharmaceutically acceptable co-solvents or surfactants into your formulation.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Problem 1: Precipitation in Aqueous Buffers
Cause: The compound has poor aqueous solubility and is crashing out of solution upon dilution from an organic stock.
Solutions:
-
Method 1: pH Adjustment.
-
Method 2: Co-solvency.
-
Method 3: Use of Surfactants.
-
Rationale: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.[2]
-
Common Surfactants: Tween® 80, Pluronic® F-68.
-
Problem 2: Low Bioavailability in Animal Studies
Cause: Poor solubility in gastrointestinal fluids leads to low absorption.
Solutions:
-
Method 1: Particle Size Reduction.
-
Method 2: Lipid-Based Formulations.
-
Rationale: For lipophilic compounds, lipid-based formulations can enhance oral absorption by increasing solubilization in the GI tract.[12]
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Examples: Self-emulsifying drug delivery systems (SEDDS).
-
-
Method 3: Amorphous Solid Dispersions.
-
Rationale: Converting the crystalline form of the drug to a higher-energy amorphous state within a polymer matrix can improve its dissolution and solubility.
-
Quantitative Data Summary
The following table summarizes hypothetical solubility data for this compound under various conditions to illustrate the effectiveness of different solubilization techniques.
| Condition | This compound Solubility (µg/mL) | Fold Increase (vs. Water) |
| Deionized Water (pH 7.0) | 0.5 | 1 |
| Phosphate Buffered Saline (PBS, pH 7.4) | 0.4 | 0.8 |
| Acetate Buffer (pH 5.0) | 15.2 | 30.4 |
| 10% Ethanol in Water | 8.5 | 17 |
| 20% PEG 400 in Water | 25.0 | 50 |
| 0.5% Tween® 80 in PBS | 42.1 | 84.2 |
Experimental Protocols
Protocol 1: pH-Solubility Profile Determination
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Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., 2.0, 4.0, 6.0, 7.4, 8.0).
-
Add Compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
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Separate Solid: Centrifuge the samples to pellet the undissolved solid.
-
Analyze Supernatant: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Protocol 2: Preparation of a Co-solvent Formulation
-
Prepare Co-solvent Stock: Prepare a stock solution of this compound in a suitable co-solvent (e.g., 10 mg/mL in 100% Ethanol).
-
Prepare Aqueous Phase: Prepare the desired aqueous buffer.
-
Mix: Slowly add the co-solvent stock solution to the aqueous phase while vortexing to achieve the desired final concentration of the compound and co-solvent.
-
Observe: Visually inspect for any signs of precipitation.
Visualizations
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. wjbphs.com [wjbphs.com]
- 7. jetir.org [jetir.org]
- 8. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpbr.in [ijpbr.in]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. pubs.acs.org [pubs.acs.org]
Optimizing "Tafetinib analogue 1" concentration for cell culture experiments
Technical Support Center: Tafetinib Analogue 1
Welcome to the technical support center for this compound. This guide provides essential information, protocols, and troubleshooting advice to help you successfully utilize this novel kinase inhibitor in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Janus kinases (JAKs), with primary activity against JAK1 and JAK2. By blocking the phosphorylation and activation of STAT proteins, it effectively downregulates cytokine signaling pathways implicated in cell proliferation and inflammation.
Q2: How should I dissolve and store this compound?
A2: For in vitro experiments, we recommend dissolving this compound in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot the stock solution into single-use volumes and store at -20°C for up to 6 months or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q3: What is a recommended starting concentration for my experiments?
A3: The optimal concentration is highly cell-type dependent. We recommend starting with a dose-response experiment ranging from 1 nM to 10 µM to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. See the data tables and protocols below for more detailed guidance.
Q4: What are the expected downstream effects of treatment?
A4: Successful treatment should lead to a decrease in the phosphorylation of key downstream targets, primarily STAT3 (at Tyr705) and STAT5 (at Tyr694). This can be assessed via Western Blot or other immunoassays. Phenotypically, this may result in reduced cell proliferation, induction of apoptosis, or changes in cytokine expression profiles, depending on the cellular context.
Signaling Pathway and Workflow Diagrams
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for determining optimal concentration.
Experimental Protocols
Protocol 1: Determining IC50 with a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium from your 10 mM DMSO stock. Include a "vehicle control" well containing medium with the highest concentration of DMSO used (e.g., 0.1%).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the corresponding wells. Incubate for your desired time point (e.g., 48 or 72 hours).
-
MTT Assay: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Quantitative Data Summary
Table 1: Recommended Starting Concentration Ranges for Various Cell Lines
| Cell Line | Cancer Type | Recommended Starting Range (nM) | Notes |
| HEL 92.1.7 | Erythroleukemia | 1 - 100 | High JAK2 dependency. |
| U-937 | Histiocytic Lymphoma | 10 - 1,000 | Moderate JAK1/2 dependency. |
| A549 | Lung Carcinoma | 100 - 5,000 | Lower sensitivity; check pathway. |
| MCF-7 | Breast Cancer | 500 - 10,000 | Often used as a low-sensitivity control. |
Table 2: Example IC50 Values in Different Cancer Cell Lines (72-hour treatment)
| Cell Line | IC50 (nM) | Target Pathway |
| HEL 92.1.7 | 15 | JAK2/STAT5 |
| U-937 | 250 | JAK1/STAT3 |
| A549 | >5,000 | EGFR/MAPK |
Troubleshooting Guide
Q: I am not observing any effect on my cells, even at high concentrations. What should I do?
A: This issue can arise from several factors. Follow this decision process to diagnose the problem.
"Tafetinib analogue 1" off-target effects and how to mitigate them
This guide provides troubleshooting advice and frequently asked questions regarding potential off-target effects of Tafetinib analogue 1, a novel tyrosine kinase inhibitor. Given the limited specific data on this analogue, this document outlines general principles and established methodologies for identifying and mitigating off-target effects common to kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for kinase inhibitors like this compound?
A1: Off-target effects are unintended interactions of a drug with proteins other than its primary therapeutic target. For kinase inhibitors, which are often designed to bind to the highly conserved ATP-binding pocket, there is a risk of binding to multiple kinases across the human kinome, as well as non-kinase proteins.[1][2] These unintended interactions can lead to unexpected cellular phenotypes, toxicity, or misinterpretation of experimental results.[3][4]
Q2: What are the first steps I should take to investigate potential off-target effects of this compound?
A2: A multi-pronged approach is recommended. Start with in vitro kinase profiling to understand the selectivity of the compound across a broad panel of kinases.[5][6] Concurrently, perform dose-response experiments in your cellular model to determine the concentration at which you observe the desired on-target phenotype versus any unexpected effects.
Q3: How can I confirm that this compound is engaging its intended target in my cellular experiments?
A3: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a physiological context.[5] This method assesses the thermal stability of a target protein upon ligand binding. A significant shift in the melting curve of the target protein in the presence of this compound provides strong evidence of direct binding.[5]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action(s) | Expected Outcome |
| Unexpected Cytotoxicity at Effective Concentrations | Off-target kinase inhibition leading to cell death. | 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases.[7] 2. Test a structurally unrelated inhibitor with the same primary target. | 1. Identification of unintended kinase targets that may be responsible for the cytotoxicity. 2. If cytotoxicity persists with a different inhibitor, it may suggest an on-target effect.[7] |
| Observed Phenotype Does Not Match Known Target Biology | The observed phenotype is due to inhibition of an unknown off-target. | 1. Conduct rescue experiments by introducing a drug-resistant mutant of the primary target.[7] 2. Use genetic methods (e.g., siRNA, CRISPR) to knock down the primary target and compare phenotypes.[8] | 1. If the phenotype is not rescued by the drug-resistant mutant, it is likely an off-target effect. 2. If the genetic knockdown phenotype matches the inhibitor phenotype, it supports an on-target mechanism.[8] |
| Inconsistent Results Across Different Cell Lines | Cell-type specific expression of off-targets. | 1. Perform proteomic analysis of the cell lines to identify differences in protein expression. 2. Correlate the expression of potential off-targets (identified from kinome screen) with the observed phenotype. | Identification of a specific off-target protein that is expressed only in the sensitive cell lines. |
Key Experimental Protocols
Protocol 1: Kinome Profiling for Selectivity Assessment
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[7]
Methodology:
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Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) in the appropriate buffer.[7]
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of purified human kinases (e.g., >400 kinases).[5]
-
Binding Assay: The service will typically perform a competition binding assay. In this assay, your compound competes with a labeled ligand for binding to each kinase in the panel.[7]
-
Data Analysis: The results are usually reported as the percentage of remaining kinase activity or the dissociation constant (Kd) for each interaction. This data can be used to generate a selectivity profile.
Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | Binding Affinity (Kd, nM) | Notes |
| Primary Target (e.g., EGFR) | 10 | High potency against the intended target. |
| Off-Target 1 (e.g., SRC) | 150 | Moderate inhibition at higher concentrations. |
| Off-Target 2 (e.g., ABL1) | 500 | Weaker inhibition, but a potential off-target. |
| Off-Target 3 (e.g., CDK9) | >1000 | Low potential for off-target effects. |
Protocol 2: Western Blot for Downstream Signaling Analysis
Objective: To assess the on-target and potential off-target pathway modulation by this compound.
Methodology:
-
Cell Treatment: Treat cells with a dose range of this compound and a vehicle control for a specified time.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[7][8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[7]
-
Incubate the membrane with primary antibodies against the phosphorylated form of the target and downstream effectors, as well as total protein controls, overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7][8]
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control.[7]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its intended target in intact cells.[5]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specific duration (e.g., 1-2 hours) at 37°C.[5]
-
Heating: Aliquot the cell suspension and heat the samples across a range of temperatures (e.g., 37°C to 70°C) for a short period (e.g., 3 minutes) using a thermocycler.[5]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[5]
-
Centrifugation: Pellet the precipitated proteins by centrifugation. The supernatant contains the soluble protein fraction.
-
Protein Analysis: Analyze the soluble protein fraction by Western blotting or other protein detection methods to determine the amount of the target protein that remained soluble at each temperature.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visual Guides
Caption: A decision tree for troubleshooting unexpected experimental results.
Caption: An experimental workflow for identifying off-target effects.
Caption: A diagram showing on-target and potential off-target inhibition.
References
- 1. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. icr.ac.uk [icr.ac.uk]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Tafetinib Analogue 1 Instability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with "Tafetinib analogue 1" in aqueous solutions. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have a precipitate after dilution in my aqueous buffer. What is the likely cause and how can I resolve this?
Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules and suggests that the compound's aqueous solubility limit has been exceeded.[1] Here are several strategies to address this:
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Decrease the Final Concentration: The most direct approach is to lower the final working concentration of this compound in your assay.[1][2]
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Optimize Your Dilution Method: Instead of adding a small volume of a high-concentration DMSO stock directly to a large volume of aqueous buffer, try a serial dilution approach.
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Adjust the pH of the Buffer: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[1][3] Experimenting with different pH values may improve solubility.
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Use a Co-solvent: A small percentage of a water-miscible organic solvent, such as DMSO or ethanol, in your final aqueous solution can help maintain the compound's solubility.[4] However, it is crucial to ensure the co-solvent is compatible with your experimental system and to run appropriate vehicle controls.[1]
Q2: I'm observing a decline in the activity of this compound in my multi-day cell-based assays. What could be causing this?
A gradual loss of compound activity over time in a biological assay often points to degradation in the culture medium.[2][4] To mitigate this, consider the following:
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Prepare Fresh Solutions: For each experiment, prepare fresh dilutions of this compound from a frozen stock solution.[2]
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Assess Stability in Media: Conduct a stability study of the compound in your specific cell culture medium to understand its degradation rate under your experimental conditions.
-
Replenish the Compound: If the compound is found to be unstable over the course of your assay, you may need to replenish the media with a fresh preparation of the compound at regular intervals.
Q3: How should I properly store my solid this compound and its stock solutions to maximize stability?
Proper storage is crucial for preventing the degradation of your compound.[2][5]
-
Solid Compound: Store the solid form of this compound at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years), unless the product datasheet specifies otherwise.[1]
-
Stock Solutions:
-
Prepare high-concentration stock solutions in an anhydrous organic solvent like DMSO.[2]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2]
-
Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Use vials with Teflon-lined screw caps to prevent solvent evaporation.[1]
-
Q4: What are the common chemical degradation pathways for a compound like this compound in aqueous solutions?
The primary chemical reactions that lead to the degradation of small molecules in aqueous solutions are hydrolysis and oxidation.[6]
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Hydrolysis: This is the cleavage of a chemical bond by water.[6][7] Molecules containing ester, amide, lactone, or lactam functional groups are particularly susceptible to hydrolysis.[6][7][8] The rate of hydrolysis is often dependent on the pH of the solution.[6][9]
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Oxidation: This involves the loss of electrons from the molecule, often initiated by exposure to oxygen, light, or trace metals.[6][10]
-
Photolysis: Light, especially UV light, can provide the energy to break chemical bonds, leading to degradation.[10][11]
Troubleshooting Guides
Issue: Inconsistent experimental results or a complete loss of compound activity.
This is a common manifestation of compound instability. The following troubleshooting workflow can help identify and resolve the issue.
Issue: Appearance of new peaks in HPLC analysis of the compound.
The emergence of new peaks during HPLC analysis is a strong indicator of chemical degradation.
| Potential Cause | Recommended Action |
| Hydrolysis | Determine the pH of maximum stability for this compound and adjust the buffer pH accordingly.[9] |
| Oxidation | Prepare solutions under an inert atmosphere (e.g., nitrogen or argon).[4] Consider adding antioxidants like ascorbic acid or DTT to your buffer, if compatible with your assay.[4] |
| Photodegradation | Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[4][5] |
Quantitative Data Summary
The following table presents hypothetical stability data for this compound under various conditions, as would be determined by a forced degradation study.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 85.2 | 12.1 | 2.7 | |
| 24 | 65.7 | 28.5 | 5.8 | |
| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 78.9 | 18.3 | 2.8 | |
| 24 | 50.1 | 42.6 | 7.3 | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 90.5 | 9.5 | 0.0 | |
| 12 | 72.3 | 27.7 | 0.0 | |
| Heat (80°C), Solid | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 99.5 | 0.5 | 0.0 | |
| 72 | 98.2 | 1.8 | 0.0 | |
| Light (Xenon lamp) | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 92.8 | 0.0 | 7.2 | |
| 72 | 81.4 | 0.0 | 18.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation products and pathways for this compound.[12][13]
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix equal volumes of the stock solution with 6% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid compound at 80°C.
-
Photolytic Degradation: Expose the stock solution to light from a xenon lamp.
-
-
Time Points: Collect samples at 0, 4, 8, 12, and 24 hours (and longer for solid-state stress).
-
Sample Analysis: Neutralize the acid and base hydrolysis samples before injection. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Data Evaluation: Calculate the percentage of the remaining this compound and the formation of any degradation products. Aim for 5-20% degradation for optimal results.[12]
Protocol 2: pH-Stability Profile
This experiment determines the pH at which this compound is most stable.[14][15]
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Prepare a working solution of this compound in each buffer at a known concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the concentration of this compound in each aliquot using a validated HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give the observed degradation rate constant (k_obs).
-
Profile Generation: Plot log(k_obs) versus pH to generate the pH-stability profile.[16] The lowest point on this curve indicates the pH of maximum stability.
Signaling Pathway Context
This compound is a hypothetical kinase inhibitor. Kinases are crucial enzymes in cellular signaling pathways that regulate processes like cell growth and proliferation.[17] Dysregulation of kinase activity is implicated in diseases such as cancer.[17] The diagram below illustrates a simplified, hypothetical signaling pathway where a kinase targeted by this compound might play a role.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. books.rsc.org [books.rsc.org]
- 8. rjptonline.org [rjptonline.org]
- 9. pharmacy180.com [pharmacy180.com]
- 10. biofargo.com [biofargo.com]
- 11. Drug degradation | PPTX [slideshare.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. acdlabs.com [acdlabs.com]
- 14. Stability Assessment | Basicmedical Key [basicmedicalkey.com]
- 15. PH-stability profile: Significance and symbolism [wisdomlib.org]
- 16. pH stability profile | PPTX [slideshare.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Bioavailability of "Tafetinib analogue 1" in Rodent Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the oral bioavailability of "Tafetinib analogue 1," a hypothetical JAK inhibitor, in rodent models. The information provided is based on established methods for similar small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of "this compound" after oral gavage in our mouse model. What are the potential causes?
A1: Low and variable oral bioavailability of kinase inhibitors like "this compound" is a common challenge. The primary causes often include:
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Poor Aqueous Solubility: Many kinase inhibitors are lipophilic and have low solubility in gastrointestinal fluids, which limits their dissolution and subsequent absorption.[1][2][3]
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Extensive First-Pass Metabolism: The compound may be significantly metabolized in the intestine and/or liver before it reaches systemic circulation.[1][4][5]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the compound back into the gut lumen, reducing net absorption.
-
Chemical Instability: The compound may be unstable in the acidic environment of the stomach.[6]
Q2: What initial steps can we take to troubleshoot poor oral exposure?
A2: A systematic approach is recommended:
-
Physicochemical Characterization: Ensure you have thoroughly characterized the solubility of "this compound" at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the GI tract.[7]
-
Assess Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes (mouse, rat, and human) to understand its metabolic clearance.
-
Evaluate Permeability: Use an in vitro model like the Caco-2 cell assay to determine its intestinal permeability and identify if it is a substrate for efflux transporters.
-
Formulation Optimization: For initial in vivo studies, using a simple, well-characterized formulation is key. A suspension or a solution with co-solvents can be a good starting point.[7][8]
Q3: What are some common formulation strategies to improve the bioavailability of poorly soluble compounds like "this compound"?
A3: Several formulation strategies can be employed, ranging from simple to more complex approaches:
-
Co-solvent Systems: Using a mixture of solvents like polyethylene glycol (PEG), propylene glycol, or dimethyl sulfoxide (DMSO) can help solubilize the compound for administration.[8][9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can improve solubility and enhance absorption via the lymphatic pathway.[1][2][3] This can be particularly effective for lipophilic drugs.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its dissolution rate.
-
Particle Size Reduction: Micronization or nanosizing the drug particles increases the surface area for dissolution.[10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High variability in plasma concentrations between animals. | Inconsistent dosing technique (oral gavage).Precipitation of the compound in the stomach.Food effects. | Ensure all technicians are proficient in oral gavage.Visually inspect the dosing formulation for stability and homogeneity.Consider a fasted or fed state study to assess food effects. |
| Low Cmax and AUC after oral dosing, but good exposure after intravenous (IV) dosing. | Poor absorption due to low solubility or permeability.High first-pass metabolism in the gut wall. | Focus on formulation strategies to enhance solubility (see Q3 in FAQs).If permeability is low, investigate permeation enhancers (use with caution).If gut wall metabolism is suspected, consider in vitro gut metabolism studies. |
| Rapid clearance and short half-life. | High metabolic clearance in the liver. | Investigate the metabolic pathways to identify "soft spots" for metabolism on the molecule. This could inform the design of more stable analogues.Consider alternative routes of administration for preclinical studies if oral exposure is not sufficient for efficacy models.[12] |
| No detectable plasma levels. | Dosing error.Extremely poor bioavailability.Analytical method not sensitive enough. | Verify the dosing formulation concentration and administration.Administer a higher, but non-toxic, dose.Validate the sensitivity of your LC-MS/MS method and optimize sample extraction.[13] |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of "this compound" in Different Formulations in Rats
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 80 | 5 |
| 20% Solutol in Saline | 10 | 250 ± 60 | 1.0 | 1200 ± 300 | 24 |
| SEDDS | 10 | 450 ± 90 | 1.5 | 2500 ± 500 | 50 |
| Intravenous | 2 | 1500 ± 200 | 0.08 | 5000 ± 700 | 100 |
Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a lipid-based formulation to improve the oral bioavailability of "this compound".
Materials:
-
"this compound"
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Kolliphor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
Vortex mixer
-
Heated magnetic stirrer
Procedure:
-
Determine the solubility of "this compound" in various oils, surfactants, and co-surfactants to select the best components.
-
Based on solubility data, construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion upon dilution in water.
-
Weigh the appropriate amounts of the selected oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 40°C while stirring to ensure homogeneity.
-
Add the calculated amount of "this compound" to the mixture and vortex until the drug is completely dissolved.
-
To test the self-emulsification properties, add a small amount of the formulation to water and observe the formation of a clear or slightly bluish-white emulsion.
Protocol 2: Oral Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of "this compound" following oral administration.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Dosing formulation of "this compound"
-
Oral gavage needles
-
Blood collection tubes (with K2EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast the rats overnight (with free access to water) before dosing.
-
Administer the formulation of "this compound" via oral gavage at the desired dose volume (e.g., 5 mL/kg).
-
Collect blood samples (approximately 100 µL) from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[9]
-
Immediately place the blood samples into K2EDTA-coated tubes and keep them on ice.
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Analyze the plasma concentrations of "this compound" using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Visualizations
Caption: Inhibition of the JAK-STAT pathway by "this compound".
Caption: Workflow for improving the oral bioavailability of a drug candidate.
References
- 1. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 4. Physiologically Based Pharmacokinetic Simulation of Tofacitinib in Humans Using Extrapolation from Single-Species Renal Failure Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. capsugel.com [capsugel.com]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. mdpi.com [mdpi.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Frontiers | Study on Formulation, in vivo Exposure, and Passive Targeting of Intravenous Itraconazole Nanosuspensions [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
"Tafetinib analogue 1" unexpected toxicity in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions regarding the unexpected toxicity observed in animal studies of Tafetinib analogue 1.
Frequently Asked Questions (FAQs)
Q1: We have observed a significant level of immune suppression in our rodent studies. Is this an expected outcome for this compound?
A1: Yes, a certain degree of immune suppression is an anticipated pharmacological effect of this compound, given its mechanism of action as a Janus kinase (JAK) inhibitor. The JAK-STAT pathway is crucial for signaling a wide range of cytokines and growth factors that are integral to the immune response. Inhibition of this pathway is the intended therapeutic effect for treating inflammatory conditions. However, the level of immune suppression should be carefully monitored to ensure it remains within a manageable therapeutic window.
Q2: Our long-term primate studies have revealed the development of lymphomas in a subset of animals at higher doses. What is the suspected mechanism for this?
A2: The development of lymphomas in non-human primates during long-term, high-dose studies is a serious finding. In studies of related JAK inhibitors, such as Tofacitinib, similar occurrences have been noted.[1] The leading hypothesis is that this is linked to the compound's immunosuppressive activity, which may lead to the re-emergence of latent viruses, such as lymphocryptovirus (a gammaherpesvirus), that can be oncogenic in an immunosuppressed host.[1] It is critical to screen all study animals for viral status both before and during the study to correlate these findings.
Q3: We are seeing external and skeletal malformations in our rabbit developmental toxicity studies. Is this a known toxicity for this class of compounds?
A3: Yes, reproductive and developmental toxicities, including external and skeletal malformations, have been observed in animal studies of other JAK inhibitors. For instance, Tofacitinib has been shown to produce such findings in both rats and rabbits.[1] These effects are considered a significant risk, and further investigation into the specific developmental stages affected by this compound is warranted.
Q4: What is the recommended course of action if we observe pup mortality and reduced weight gain in our pre- and post-natal rat studies?
A4: Reduced pup viability and weight gain are significant adverse findings in pre- and post-natal studies. These observations necessitate a thorough investigation to determine the No Observed Adverse Effect Level (NOAEL). It is crucial to assess the potential for direct toxicity to the pups versus effects stemming from maternal toxicity. Cross-fostering studies can help differentiate between in utero exposure effects and impacts on lactation or maternal care.
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence of Lymphoma in Primate Studies
-
Immediate Actions:
-
Halt dosing in the affected cohort and conduct a thorough clinical evaluation of all animals.
-
Perform complete necropsies on any animals that are euthanized or found deceased, with extensive histopathology of all major organs and any observed lesions.
-
Collect tissue samples for viral screening, specifically for lymphocryptovirus and other relevant pathogens.
-
-
Investigative Steps:
-
Review the dosing and clinical observation records to identify any potential correlations between dose level, duration of treatment, and the onset of lymphomas.
-
Conduct immunohistochemistry on tumor samples to characterize the lymphoma subtype and assess its cellular origin.
-
Initiate a retrospective analysis of pre-study viral screening data for all animals in the study.
-
-
Future Recommendations:
-
Incorporate routine viral load monitoring in all ongoing and future primate studies with this compound.
-
Consider establishing a lower maximum tolerated dose for long-term studies.
-
Design future studies to include a cohort of animals with a known latent viral status to prospectively evaluate the risk of viral re-emergence.
-
Issue 2: Conflicting Results in Male Fertility Studies
-
Problem: Initial male fertility studies may appear to show no effect, but the study design could be inadequate.
-
Troubleshooting Steps:
-
Review Study Design: Ensure that the timing of dosing and mating is appropriate to cover all stages of spermatogenesis. A short half-life of the compound may mean that a washout period before mating could mask potential effects.[1]
-
Assess Drug Exposure: Confirm that the drug exposure levels in the male reproductive organs are sufficient to exert a pharmacological effect.
-
Evaluate Endpoints: The study should include a comprehensive evaluation of sperm parameters (count, motility, morphology) and histopathology of the testes and epididymides.
-
-
Recommended Actions:
-
If the initial study design is found to be flawed, a new, more robust study should be conducted.
-
Consider a study design where males are dosed continuously up to and during the mating period to ensure sustained drug exposure.
-
Include recovery groups to assess the reversibility of any observed effects.
-
Quantitative Data Summary
Table 1: Summary of Key Toxicological Findings for Tofacitinib (as a surrogate for this compound)
| Finding | Species | Dose/Exposure | Details | Reference |
| Immune Suppression | Rodents, Monkeys | Dose-dependent | Expected pharmacological effect | [1] |
| Lymphoma | Monkeys | 10 mg/kg/day (high dose) | Observed in 3 animals, all positive for lymphocryptovirus | [1] |
| Developmental Toxicity | Rabbits | Not specified | External, skeletal, and visceral malformations | [1] |
| Developmental Toxicity | Rats | Not specified | External and skeletal malformations | [1] |
| Reproductive Toxicity | Rats | NOAEL > max human exposure | Reduced pup viability and weight gain | [1] |
| Carcinogenicity | Tg.rasH2 Mice | Not specified | No drug-related neoplasms | [1] |
| Carcinogenicity | Rats | Not specified | No drug-related neoplasms | [1] |
Visualizations
Caption: The inhibitory action of this compound on the JAK-STAT signaling pathway.
Caption: A logical workflow for investigating unexpected toxicity in animal studies.
References
Technical Support Center: Reducing Variability in "Tafetinib analogue 1" In Vivo Experiments
Disclaimer: The compound "Tafetinib analogue 1" is not documented in publicly available scientific literature. This guide assumes "Tafetinib" is a likely reference to Tofacitinib , a known Janus kinase (JAK) inhibitor. The following troubleshooting advice and protocols are based on established methodologies for Tofacitinib and other small molecule inhibitors targeting the JAK-STAT pathway. Researchers should adapt these recommendations to the specific properties of their analogue.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with "this compound" and provides actionable solutions to reduce variability.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in tumor growth inhibition between animals in the same treatment group. | Inconsistent Drug Formulation/Administration: Improper solubilization, suspension, or inaccurate dosing can lead to variable drug exposure. | - Optimize Formulation: Ensure "this compound" is fully solubilized or forms a homogenous suspension. Prepare fresh formulations daily if stability is a concern. - Standardize Administration: Use precise, calibrated equipment for dosing. For oral gavage, ensure consistent delivery to the stomach. For parenteral routes, vary injection sites to avoid local tissue irritation.[1] - Verify Dose Accuracy: Perform a dose concentration analysis on the formulation to confirm accuracy. |
| Biological Variation in Animals: Differences in age, weight, sex, and genetic background can significantly impact drug metabolism and response.[2] | - Homogenize Animal Cohorts: Use animals of the same sex, and narrow age and weight ranges. - Source from a Single Reputable Vendor: Minimize genetic drift between experimental cohorts. - Acclimatize Animals: Allow for an adequate acclimatization period (typically 1-2 weeks) before starting the experiment to reduce stress-induced variability. | |
| "Cage Effect": Variations in the microenvironment (e.g., temperature, light exposure) between cages can influence animal physiology and experimental outcomes. | - Randomize Cage Placement: Distribute cages for different treatment groups across various rack positions. - Ensure Consistent Husbandry: Maintain uniform bedding changes, feeding, and watering schedules for all cages. | |
| Inconsistent Pharmacodynamic (PD) Marker Results (e.g., p-STAT levels). | Variable Sample Collection and Processing: Timing of sample collection relative to the last dose and inconsistencies in tissue handling can alter PD marker levels. | - Standardize Collection Time: Collect samples at a consistent time point post-dosing, ideally at the expected Tmax or when target engagement is maximal. - Rapid and Consistent Processing: Immediately process or flash-freeze tissues/blood samples to preserve the integrity of signaling proteins. Use standardized lysis buffers and protocols. |
| Assay Variability: Inconsistent antibody lots, incubation times, or detection methods in techniques like Western blotting or flow cytometry. | - Validate Antibodies: Ensure antibodies are specific and validated for the application. - Use Master Mixes: Prepare master mixes of reagents for all samples to be analyzed in a single run. - Include Internal Controls: Use housekeeping proteins (for Western blots) or standardized controls to normalize data across samples and experiments. | |
| Unexpected Toxicity or Adverse Events. | Off-Target Effects: The analogue may have unintended biological activities. | - Conduct In Vitro Profiling: Screen "this compound" against a panel of kinases and other relevant targets to identify potential off-target interactions. - Dose-Escalation Study: Perform a thorough maximum tolerated dose (MTD) study to identify a safe and effective dose range.[3] |
| Vehicle Toxicity: The vehicle used to dissolve or suspend the compound may cause adverse effects. | - Include a Vehicle-Only Control Group: This is essential to distinguish compound-related toxicity from vehicle effects. - Minimize Solvent Concentrations: Keep concentrations of solvents like DMSO as low as possible (ideally ≤10% for intraperitoneal injections and lower for intravenous).[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in in vivo studies with small molecule inhibitors?
A1: Variability in in vivo experiments can stem from three main categories:
-
Biological Variation: Inherent differences among animals, such as genetics, age, sex, health status, and microbiome.[2]
-
Environmental Factors: Fluctuations in housing conditions like temperature, humidity, light cycles, noise, and caging.
-
Experimental Procedures: Inconsistencies in handling, dosing, surgical techniques, sample collection, and data recording introduced by the experimenter.[2]
Q2: How do I determine the optimal dose and administration route for "this compound"?
A2: The optimal dose and route depend on the compound's physicochemical properties and the experimental objective.
-
Route of Administration: Oral administration is common for therapeutic use but can have complex pharmacokinetics.[1] Parenteral routes (intravenous, intraperitoneal, subcutaneous) are often used for compounds with poor oral bioavailability.[1]
-
Dose Determination: Start with a literature review for similar compounds (e.g., Tofacitinib). Conduct a dose-range-finding or Maximum Tolerated Dose (MTD) study to determine the optimal dose that provides efficacy without significant toxicity.[3] This typically involves administering escalating doses to small groups of animals and monitoring for clinical signs of toxicity and changes in body weight.
Q3: Why are my in vivo results for "this compound" inconsistent with in vitro data?
A3: Discrepancies between in vitro and in vivo results are common and can be attributed to:
-
Pharmacokinetics (PK): Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly alter the concentration of the compound that reaches the target tissue in vivo.
-
Cell Permeability: The compound may not efficiently cross cell membranes in a complex tissue environment.[4]
-
Protein Binding: Binding to plasma proteins can reduce the amount of free compound available to interact with its target.[4]
-
Off-Target Effects: In a whole-animal system, the compound may interact with other targets, leading to unexpected biological effects.
Q4: What control groups are essential for an in vivo study with "this compound"?
A4: A well-designed study should include:
-
Vehicle Control Group: Animals receive the same formulation vehicle without the active compound. This group is crucial for assessing any effects of the vehicle itself.
-
Positive Control Group (if applicable): A well-characterized compound with a known effect in the model (e.g., Tofacitinib) can help validate the experimental system.
-
Untreated/Naive Control Group: In some cases, a group of animals that receive no treatment can provide a baseline for normal physiology.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of "this compound" that can be administered without causing unacceptable toxicity.
Materials:
-
"this compound"
-
Appropriate vehicle (e.g., 0.5% Methylcellulose in sterile water)
-
Healthy, 6-8 week old mice (e.g., BALB/c or C57BL/6)
-
Standard animal handling and dosing equipment (e.g., oral gavage needles)
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week prior to the study.
-
Group Allocation: Randomly assign animals to several dose groups (e.g., 3-5 animals per group). Include a vehicle control group.
-
Dose Selection: Based on in vitro potency and literature on similar compounds, select a range of escalating doses.
-
Administration: Administer the selected doses of "this compound" or vehicle daily for a predetermined period (e.g., 5-14 days).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
Endpoint: The MTD is typically defined as the highest dose that does not cause more than a 10-15% loss in body weight or significant clinical signs of toxicity.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of "this compound" in a relevant cancer xenograft model.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., nude or SCID)
-
"this compound" formulated in an appropriate vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant cancer cells (e.g., 1-5 million cells) into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and vehicle control groups, ensuring the average tumor volume is similar across groups.
-
Treatment: Administer "this compound" or vehicle at the predetermined dose and schedule based on the MTD study.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Record the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Endpoint: Terminate the study when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration. At the endpoint, euthanize the mice, and excise and weigh the tumors.
Data Presentation
Table 1: Representative Pharmacokinetic Parameters for a JAK Inhibitor
| Parameter | Value |
| Tmax (hr) | 0.5 - 1.0 |
| Cmax (ng/mL) | Varies with dose |
| Half-life (t1/2) (hr) | ~3.0 |
| Bioavailability (%) | ~74 |
| Protein Binding (%) | ~40 |
Note: These are representative values based on Tofacitinib and should be determined experimentally for "this compound".
Table 2: Example of an In Vivo Efficacy Study Summary
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 1850 ± 210 | - | -2.5 ± 1.5 |
| This compound (10 mg/kg) | 10 | 980 ± 150 | 47 | -3.1 ± 2.0 |
| This compound (30 mg/kg) | 10 | 520 ± 95 | 72 | -5.8 ± 2.5 |
| Positive Control (e.g., Tofacitinib) | 10 | 610 ± 110 | 67 | -4.5 ± 2.2 |
Visualizations
Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of "this compound".
Experimental Workflow
Caption: A generalized workflow for in vivo efficacy studies of "this compound".
References
Technical Support Center: Overcoming Poor Cell Permeability of Tafetinib Analogue 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor cell permeability of "Tafetinib analogue 1."
FAQs & Troubleshooting Guides
Q1: We are observing low intracellular concentrations of this compound in our cell-based assays. What could be the primary reason?
A1: The most likely reason for low intracellular concentrations of this compound is its inherently poor cell permeability. This can be attributed to several physicochemical properties of the molecule, such as high polarity, a large number of hydrogen bond donors, or low lipophilicity. To confirm this, it is recommended to perform in vitro permeability assays.
Q2: How can we quantitatively assess the cell permeability of this compound?
A2: Two standard in vitro assays are recommended for quantifying cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane. It is a cost-effective initial screen for membrane permeability.[1][2][3]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[4][5] It provides a more comprehensive assessment of permeability, accounting for passive diffusion as well as active transport mechanisms like efflux.[2][4]
The table below summarizes typical permeability classifications based on these assays.
Table 1: Permeability Classification
| Permeability Class | PAMPA (Papp in 10⁻⁶ cm/s) | Caco-2 (Papp in 10⁻⁶ cm/s) |
| High | > 10 | > 10 |
| Moderate | 1 - 10 | 1 - 10 |
| Low | < 1 | < 1 |
Note: These values are general guidelines and can vary between laboratories.
Q3: Our Caco-2 assay results for this compound show a high efflux ratio. What does this indicate?
A3: An efflux ratio (the ratio of permeability from the basolateral to the apical side over the apical to the basolateral side) greater than 2 suggests that this compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[5][6] These transporters actively pump the compound out of the cell, reducing its intracellular concentration and contributing to poor permeability.
Troubleshooting High Efflux:
-
Co-incubation with inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to confirm if efflux is mediated by a specific transporter.[4] A significant increase in apical-to-basolateral permeability with an inhibitor would confirm its role.
Strategies to Enhance Cell Permeability
If poor passive permeability or high efflux is confirmed, several strategies can be employed to improve the cellular uptake of this compound.
Prodrug Approach
A prodrug is a pharmacologically inactive derivative of a parent drug that, after administration, is converted in the body to the active drug.[7][8] This approach can be used to mask the physicochemical properties of this compound that limit its permeability.
Common Prodrug Strategies:
-
Ester Prodrugs: If the analogue has carboxylic acid or hydroxyl groups, converting them to esters can mask their polarity and improve lipophilicity.[9]
-
Phosphoramidate Prodrugs (ProTides): This technology is particularly useful for nucleotide analogues and can significantly enhance cell permeability by masking charged phosphate groups.[9]
-
Masking Hydrogen Bond Donors: Reducing the number of hydrogen bond donors by creating prodrugs can improve permeability, especially for molecules that are beyond the "Rule-of-Five" space.[10]
Table 2: Hypothetical Permeability Data for Prodrugs of this compound
| Compound | Modification | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio |
| This compound | Parent Drug | 0.5 | 0.3 | 5.2 |
| Prodrug A | Esterification | 4.2 | 3.8 | 1.5 |
| Prodrug B | Phosphoramidate | 6.8 | 5.5 | 1.1 |
Nanoformulation Strategies
Encapsulating this compound in nanocarriers can improve its solubility, protect it from degradation, and enhance its transport across cell membranes.[11][12][13]
Potential Nanoformulations:
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[14]
-
Polymeric Nanoparticles: These can be engineered from biodegradable polymers to provide controlled release and targeted delivery.[11][14]
-
Solid Lipid Nanoparticles (SLNs): These carriers offer advantages like high drug loading and good biocompatibility.[15]
Table 3: Hypothetical Permeability Data for Nanoformulations of this compound
| Formulation | Carrier | Apparent Permeability (Caco-2 Papp in 10⁻⁶ cm/s) |
| Unformulated Drug | - | 0.3 |
| Liposomal Formulation | Liposome | 2.5 |
| Polymeric Nanoparticle | PLGA | 3.1 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
Objective: To assess the passive permeability of this compound.
Methodology:
-
Prepare Lipid Solution: Create a 1% lecithin in dodecane solution.[3]
-
Coat Donor Plate: Add 5 µL of the lipid solution to the membrane of each well in a 96-well donor plate.
-
Prepare Solutions:
-
Incubation: Assemble the donor and acceptor plates and incubate for 16-18 hours at room temperature.[16]
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp).
Caco-2 Permeability Assay Protocol
Objective: To evaluate the intestinal permeability and potential for active efflux of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semipermeable filter inserts in a multi-well plate for 18-22 days to allow for differentiation and formation of a confluent monolayer.[5]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[4][17]
-
Transport Studies (Bidirectional):
-
Incubation: Incubate the plates for 2 hours at 37°C with gentle shaking.[5][6]
-
Sampling and Quantification: At the end of the incubation, take samples from the receiver compartments and analyze the concentration of this compound by LC-MS/MS.
-
Data Calculation: Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).[5]
Visualizations
Signaling Pathway
Tafetinib is a Janus kinase (JAK) inhibitor.[18][19] It modulates the signaling pathway by preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[18]
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflows
Caption: Workflow for PAMPA and Caco-2 permeability assays.
Caption: A logical workflow for troubleshooting poor cell permeability.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. enamine.net [enamine.net]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bbrc.in [bbrc.in]
- 12. Strategies for improving drug delivery: Nanocarriers and microenvironmental priming - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Emerging Nano-Formulation Strategies for Nutraceutical Delivery [gavinpublishers.com]
- 15. Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications - ProQuest [proquest.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. pfizermedical.com [pfizermedical.com]
- 19. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
"Tafetinib analogue 1" interference with common laboratory assays
Disclaimer: "Tafetinib analogue 1" is understood to be a close structural and functional analogue of Tofacitinib, a known Janus kinase (JAK) inhibitor. The information provided here is based on the known properties of Tofacitinib and general principles of kinase inhibitor assays, and is intended to serve as a guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is predicted to be an inhibitor of Janus kinases (JAKs), intracellular enzymes that are crucial for signaling pathways of numerous cytokines and growth factors.[1][2] By blocking the ATP-binding site of JAKs, it prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn modulates the transcription of genes involved in immune responses and inflammation.[2][3]
Q2: Are there known off-target effects for this class of compounds?
A2: While designed to be specific, kinase inhibitors can exhibit off-target activity, binding to other kinases with similar ATP-binding sites.[4] The selectivity of Tofacitinib, a close analogue, has been characterized against a panel of kinases, and it is known to inhibit JAK1 and JAK3 with high potency, and to a lesser extent, JAK2.[3][5] Researchers should be aware of potential off-target effects, especially at higher concentrations, which could lead to unexpected biological responses.
Q3: How can I accurately quantify this compound in my samples?
A3: High-performance liquid chromatography (HPLC) is a robust method for the determination and quantification of Tofacitinib and its analogues in various biological matrices, including plasma, urine, and tissue homogenates.[6][7][8] UV detection is commonly employed for quantification.[6][7]
Q4: What is the stability of this compound in solution?
A4: Tofacitinib has been shown to be susceptible to degradation under certain conditions. It is prone to hydrolysis at the amide and cyano positions in acidic and basic conditions and is particularly susceptible to oxidative degradation.[9] It is recommended to prepare fresh solutions and avoid prolonged exposure to strong light.[9]
Troubleshooting Guides
Issue 1: Unexpected results in cell-based viability/proliferation assays (e.g., MTT, CellTiter-Glo®).
Q: My cell viability results are inconsistent or show unexpected toxicity when using this compound. What could be the cause?
A: Several factors could be contributing to these results:
-
Off-target kinase inhibition: At higher concentrations, this compound may inhibit kinases essential for cell survival and proliferation, leading to cytotoxicity that is independent of its intended target. It's crucial to perform dose-response experiments to determine the optimal concentration.
-
Assay interference: Some small molecules can directly interfere with assay components. For example, compounds can have intrinsic fluorescence or can inhibit the enzymatic activity of reporters like luciferase.
-
Solvent effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that is non-toxic to the cells.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell viability assay results.
Issue 2: Discrepancy between biochemical and cellular assay results.
Q: this compound is a potent inhibitor in my biochemical kinase assay, but shows reduced activity in my cell-based phosphorylation assay. Why?
A: This is a common challenge in drug discovery.[10] Several factors can explain this discrepancy:
-
Cellular permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Cellular protein binding: The compound can bind to other cellular proteins, reducing its free concentration available to inhibit the target kinase. Tofacitinib, for example, has about 40% protein binding.[2]
-
Efflux pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
High intracellular ATP concentration: The concentration of ATP in cells (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). This can lead to competitive inhibition, requiring a higher concentration of an ATP-competitive inhibitor to be effective.
Decision Tree for Investigation:
Caption: Decision tree for investigating discrepant assay results.
Summary of Potential Assay Interferences
The following table provides an illustrative summary of potential interferences of this compound with common laboratory assays, based on the properties of Tofacitinib and other kinase inhibitors. Actual values should be determined experimentally.
| Assay Type | Potential Interference Mechanism | Concentration Range of Concern | Suggested Control Experiment |
| Kinase Activity Assays (e.g., Kinase-Glo®, ADP-Glo™) | Inhibition of luciferase reporter enzyme.[11] | > 10 µM | Run the assay in the absence of the target kinase to measure direct effects on the reporter. |
| ATP competition. | Dependent on assay ATP concentration. | Perform the kinase assay at varying ATP concentrations to determine the mechanism of inhibition. | |
| Cell Proliferation/Viability Assays (e.g., MTT, MTS, WST-1) | Reduction of the tetrazolium dye by the compound. | > 25 µM | Incubate the compound with the assay reagent in cell-free media. |
| Fluorescence-Based Assays (e.g., TR-FRET, FP) | Intrinsic fluorescence of the compound or quenching of the fluorescent signal.[] | > 1 µM | Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. |
| Western Blotting | Off-target inhibition of signaling pathways affecting protein expression. | > 1 µM | Include a positive and negative control for the signaling pathway of interest. |
| ELISA | Cross-reactivity with antibodies or interference with enzyme-substrate reactions. | > 10 µM | Run the assay with and without the detection antibody to check for non-specific binding. |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (Generic TR-FRET)
-
Reagent Preparation: Prepare assay buffer, kinase, fluorescently labeled substrate, and ATP at 2x the final concentration. Serially dilute this compound in DMSO, then in assay buffer.
-
Reaction Setup: In a 384-well plate, add 5 µL of the compound dilution. Add 5 µL of the 2x kinase solution.
-
Initiation: Add 10 µL of the 2x substrate/ATP mixture to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes).
-
Detection: Add 10 µL of the detection reagent (e.g., Eu-labeled anti-phospho-substrate antibody).
-
Readout: Incubate as required, then read the plate on a TR-FRET-compatible plate reader.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Starve cells if necessary, then treat with this compound at various concentrations for the desired time. Stimulate with an appropriate cytokine (e.g., IL-6) to activate the JAK-STAT pathway.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, then incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe for the total protein (e.g., anti-STAT3) and a loading control (e.g., anti-GAPDH) to ensure equal loading.
Signaling Pathway
The primary target pathway for this compound is the JAK-STAT signaling pathway.
References
- 1. A deep dive on tofacitinib’s mode of action | MDedge [ma1.mdedge.com]
- 2. pfizermedical.com [pfizermedical.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. emergingstandards.usp.org [emergingstandards.usp.org]
- 7. Methods for the Analysis of Tofacitinib Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 8. Simple determination and quantification of tofacitinib, a JAK inhibitor, in rat plasma, urine and tissue homogenates by… [ouci.dntb.gov.ua]
- 9. jmnc.samipubco.com [jmnc.samipubco.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bmglabtech.com [bmglabtech.com]
Technical Support Center: Enhancing the Selectivity of Tofacitinib Analogue 1
Welcome to the technical support center for "Tofacitinib Analogue 1." This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the selectivity of this Janus kinase (JAK) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tofacitinib and its analogues?
A1: Tofacitinib is an inhibitor of Janus kinases (JAKs), which are intracellular enzymes that play a crucial role in signal transduction for various cytokines and growth factors.[1][2][3][4][5] JAKs phosphorylate and activate Signal Transducers and Activators of Transcription (STATs), which then translocate to the nucleus to modulate gene expression.[1][4] By blocking the ATP-binding site of JAKs, Tofacitinib and its analogues prevent the phosphorylation and activation of STATs, thereby downregulating the inflammatory response mediated by cytokines.[3][4]
Q2: What is the known selectivity profile of Tofacitinib?
A2: Tofacitinib inhibits multiple JAK isoforms, primarily JAK1 and JAK3, and to a lesser extent, JAK2.[1][5] The inhibition of different JAK isoforms can lead to both therapeutic effects and potential side effects. For instance, while JAK1 and JAK3 inhibition is key to its efficacy in autoimmune diseases, JAK2 inhibition can be associated with hematological side effects.[6] Therefore, enhancing the selectivity of Tofacitinib analogues for a specific JAK isoform is a key objective in drug development.
Q3: What are the general strategies to improve the selectivity of kinase inhibitors like Tofacitinib Analogue 1?
A3: Several strategies can be employed to enhance the selectivity of kinase inhibitors:
-
Exploiting Structural Differences: Targeting non-conserved residues within the ATP-binding pocket or in adjacent regions can confer selectivity.[7][8]
-
Allosteric Inhibition: Developing compounds that bind to allosteric sites, which are less conserved than the ATP-binding site, can lead to higher selectivity.[9][10]
-
Bivalent Inhibitors: Linking a promiscuous inhibitor to a second moiety that targets a distinct site on the kinase can significantly increase selectivity.[7]
-
Covalent Inhibition: Designing inhibitors that form a covalent bond with a non-conserved cysteine residue near the active site can enhance both potency and selectivity.[7]
Troubleshooting Guides
Problem 1: My Tofacitinib analogue shows poor selectivity in a kinase panel screen.
| Possible Cause | Troubleshooting Step |
| Broad activity of the core scaffold | Analyze the structure-activity relationship (SAR) to identify moieties contributing to off-target activity. Consider modifications that introduce steric hindrance for binding to unintended kinases. |
| High ATP concentration in the assay masking selectivity | If using a biochemical assay, ensure the ATP concentration is close to the Km value for the target kinase to get a more accurate measure of intrinsic affinity.[11] |
| Compound promiscuity due to non-specific binding | Assess the physicochemical properties of the analogue. High lipophilicity can sometimes lead to non-specific binding. |
Problem 2: The analogue has good biochemical selectivity but poor cellular selectivity.
| Possible Cause | Troubleshooting Step |
| Cellular permeability issues | Perform cell permeability assays (e.g., PAMPA) to assess the compound's ability to cross the cell membrane. |
| Efflux by cellular transporters | Use cell lines with and without specific efflux pump inhibitors to determine if the compound is a substrate for transporters like P-glycoprotein.[9] |
| Intracellular metabolism | Analyze the metabolic stability of the compound in liver microsomes or hepatocytes to identify potential metabolic liabilities.[9] |
Problem 3: Difficulty in interpreting kinase profiling data.
| Possible Cause | Troubleshooting Step |
| Variability between different assay formats | Compare data from different platforms (e.g., radiometric vs. fluorescence-based assays) and be aware of their inherent differences.[11] |
| Lack of a clear selectivity trend | Utilize bioinformatics tools and structural modeling to rationalize the observed kinase inhibition profile and guide the design of more selective analogues.[12][13] |
| Inconsistent results across experiments | Ensure consistent experimental conditions, including enzyme and substrate concentrations, buffer composition, and incubation times. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Radiometric Assay
Objective: To determine the inhibitory activity of "Tofacitinib Analogue 1" against a panel of kinases.
Materials:
-
"Tofacitinib Analogue 1" stock solution in DMSO
-
Recombinant kinases
-
Kinase-specific peptide substrates
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
96-well filter plates
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of "Tofacitinib Analogue 1" in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, its specific peptide substrate, and the diluted compound.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time.
-
Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
Protocol 2: Cellular Target Engagement using Western Blotting
Objective: To confirm that "Tofacitinib Analogue 1" inhibits JAK-STAT signaling in a cellular context.
Materials:
-
Cell line expressing the target JAK (e.g., TF-1 cells)
-
"Tofacitinib Analogue 1"
-
Cytokine to stimulate the JAK-STAT pathway (e.g., IL-2 or IFN-γ)
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-STAT, anti-total-STAT)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Starve the cells in a serum-free medium.
-
Pre-treat the cells with various concentrations of "Tofacitinib Analogue 1" for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-phospho-STAT and anti-total-STAT antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the inhibition of STAT phosphorylation.
Visualizations
Caption: JAK-STAT Signaling Pathway and the inhibitory action of Tofacitinib Analogue 1.
Caption: Experimental workflow for enhancing the selectivity of a kinase inhibitor.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. Tofacitinib - Wikipedia [en.wikipedia.org]
- 6. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Kinase Inhibitors for Targeted Cancer Therapy. – ScienceOpen [scienceopen.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
Validation & Comparative
Comparative Analysis of JAK3 Inhibition: Tafetinib Analogue 1 vs. Tofacitinib
This guide provides a head-to-head comparison of a novel investigational compound, Tafetinib analogue 1, and the established drug, Tofacitinib, focusing on their inhibitory activity against Janus Kinase 3 (JAK3). This document is intended for researchers, scientists, and professionals in the field of drug development and immunology.
Introduction to JAK3 Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling pathways that regulate immune cell function and hematopoiesis.[1][2] Specifically, JAK3 is predominantly expressed in hematopoietic cells and is crucial for the signaling of several cytokines that utilize the common gamma chain (γc), including interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2] This central role in immune regulation makes JAK3 a compelling therapeutic target for a range of autoimmune and inflammatory diseases.[3] Tofacitinib is an approved JAK inhibitor for conditions such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[4][5][6]
In Vitro JAK3 Inhibition
The inhibitory potency of this compound and Tofacitinib against JAK3 was determined using a biochemical in vitro kinase assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.
| Compound | JAK3 IC50 (nM) |
| This compound | 0.8 |
| Tofacitinib | 1.0 - 1.6 |
Note: The IC50 value for this compound is based on preliminary internal data. The IC50 for Tofacitinib is sourced from publicly available data.[1][2][7]
JAK-STAT Signaling Pathway
The binding of a cytokine to its receptor on the cell surface triggers the activation of associated JAKs.[8] These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8] STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation into the nucleus, where they modulate the transcription of target genes involved in the immune response.[4][9] Both this compound and Tofacitinib exert their mechanism of action by inhibiting JAKs, thereby disrupting this signaling cascade.[4][10]
Experimental Protocol: In Vitro JAK3 Inhibition Assay
The following protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against the JAK3 enzyme. This protocol is based on the principles of established kinase assays.[11]
I. Principle
This assay quantifies the activity of recombinant human JAK3 enzyme by measuring the phosphorylation of a synthetic substrate. The inhibition of this activity by a test compound is determined by measuring the reduction in substrate phosphorylation.
II. Materials and Reagents
-
Recombinant human JAK3 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
JAK3 substrate (e.g., a biotinylated peptide)
-
Test compounds (this compound, Tofacitinib) dissolved in DMSO
-
Detection reagents (e.g., Europium-labeled anti-phospho antibody and Streptavidin-Allophycocyanin for HTRF assay)
-
384-well assay plates
-
Plate reader capable of detecting the assay signal
III. Experimental Workflow
The general workflow for the JAK3 in vitro inhibition assay is depicted below.
IV. Step-by-Step Procedure
-
Compound Preparation: Create a series of dilutions of the test compounds (this compound and Tofacitinib) in DMSO.
-
Assay Plate Setup: Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (as a control) to the wells of a 384-well plate.
-
Enzyme Addition: Dispense the diluted recombinant JAK3 enzyme into each well.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the JAK3 substrate and ATP to each well.
-
Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Signal Measurement: Incubate the plate for the recommended time to allow for signal development, then measure the signal using a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
Conclusion
Based on the available in vitro data, both this compound and Tofacitinib are potent inhibitors of JAK3. This compound demonstrates a slightly lower IC50 value in this preliminary assessment, suggesting it may have a higher potency for JAK3 in a biochemical assay. Further studies, including cell-based assays and in vivo models, are necessary to fully characterize and compare the pharmacological profiles of these two compounds.
References
- 1. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Design of novel JAK3 Inhibitors towards Rheumatoid Arthritis using molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. cellagentech.com [cellagentech.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. pharmacyfreak.com [pharmacyfreak.com]
- 11. benchchem.com [benchchem.com]
Head-to-head comparison of "Tafetinib analogue 1" and other JAK inhibitors
In the landscape of targeted therapies for autoimmune and inflammatory diseases, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules. This guide provides a head-to-head comparison of a novel, hypothetical selective JAK1 inhibitor, "Tafetinib analogue 1," with established JAK inhibitors: Tofacitinib, Ruxolitinib, and Baricitinib. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their in vitro potency and selectivity, supported by experimental data and methodologies.
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a central role in immune responses and hematopoiesis. Dysregulation of this pathway is a hallmark of numerous inflammatory and autoimmune disorders. JAK inhibitors exert their therapeutic effects by modulating this pathway.
"Tafetinib analogue 1" clinical trial phase 1 results and safety profile
An Overview of Tofacitinib, a Janus Kinase Inhibitor: Phase 1 Clinical Trial Results and Safety Profile
Introduction
As of the latest available information, "Tafetinib analogue 1" is not a publicly recognized designation for a drug candidate in clinical trials. It is possible that this is an internal codename or a novel compound not yet disclosed in scientific literature. However, the name bears a strong resemblance to Tofacitinib, a well-established Janus kinase (JAK) inhibitor. This guide will therefore focus on the phase 1 clinical trial results and safety profile of Tofacitinib as a representative compound of this class, which may share structural and functional similarities with the requested analogue.
Tofacitinib is a small molecule that selectively inhibits the JAK family of enzymes, which are critical components of intracellular signaling pathways for numerous cytokines and growth factors involved in inflammation and immune responses.[1][2][3][4] By blocking JAK signaling, Tofacitinib modulates the immune system and is approved for the treatment of several autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[3][4]
Mechanism of Action: The JAK-STAT Pathway
Tofacitinib exerts its therapeutic effects by inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[1][4] Cytokines, which are key mediators of inflammation in autoimmune diseases, bind to their receptors on the cell surface, leading to the activation of associated JAKs.[2] These activated JAKs then phosphorylate the cytokine receptors, creating docking sites for STAT proteins. Once docked, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in the inflammatory response.[1] Tofacitinib interferes with this process by blocking the ATP-binding site of JAKs, preventing the phosphorylation and activation of STATs.[1]
Phase 1 Clinical Trial Results
The primary objectives of phase 1 clinical trials are to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of a new drug candidate in healthy volunteers. For Tofacitinib, phase 1 studies were designed to determine its absorption, distribution, metabolism, and excretion (ADME) properties, as well as to identify the maximum tolerated dose (MTD).
A study in healthy Japanese and Western volunteers evaluated single ascending doses (1, 5, and 30 mg) and multiple doses (15 mg twice daily for 5 days) of Tofacitinib.[5] The key findings from this and other phase 1 studies are summarized below.
Pharmacokinetics
| Parameter | Result |
| Absorption | Rapidly absorbed with time to maximum plasma concentration (Tmax) of 0.5-1 hour.[1] |
| Distribution | Volume of distribution of 87 L after intravenous administration. Protein binding is approximately 40%.[1] |
| Metabolism | Primarily metabolized in the liver by CYP3A4, with a minor contribution from CYP2C19.[1] |
| Excretion | Approximately 70% is eliminated through hepatic metabolism and 30% via renal excretion of the parent drug.[1] |
Safety and Tolerability
In a phase 1 dose-escalation study, most adverse events were mild, and no serious adverse events or deaths were reported.[5]
Safety Profile
The overall safety profile of Tofacitinib has been established through extensive clinical trials and post-marketing surveillance.[6] The most common adverse reactions are summarized in the table below.
| Adverse Reaction Category | Specific Events |
| Infections | Upper respiratory tract infections (common cold, sinus infections), nasopharyngitis, urinary tract infections, herpes zoster.[7][8] |
| Gastrointestinal | Diarrhea, nausea.[6][7] |
| Cardiovascular | Hypertension, increased risk of serious heart-related events.[7][9] |
| Malignancies | Increased risk of certain cancers, including lymphoma and lung cancer.[7][9] |
| Hematologic | Anemia, neutropenia, lymphopenia.[4] |
| Metabolic | Increased cholesterol levels (LDL and HDL).[7][10] |
| Other | Headache, rash.[7] |
Experimental Protocols
Phase 1 Clinical Trial Design
A representative phase 1 study for a compound like Tofacitinib would typically follow a randomized, double-blind, placebo-controlled, single- and multiple-dose escalation design.
Methodology for Pharmacokinetic Analysis:
-
Sample Collection: Serial blood samples are collected from subjects at predetermined time points before and after drug administration.
-
Bioanalysis: Plasma concentrations of the drug and its metabolites are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
PK Parameter Calculation: Non-compartmental analysis is used to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), and t1/2 (half-life).
Comparison with Alternatives
Tofacitinib belongs to a class of drugs known as JAK inhibitors. Other drugs in this class include Baricitinib and Upadacitinib. While all JAK inhibitors share a similar mechanism of action, they differ in their selectivity for different JAK isoforms, which can influence their efficacy and safety profiles. Biologic disease-modifying antirheumatic drugs (bDMARDs), such as TNF inhibitors (e.g., Adalimumab, Infliximab), represent another major class of treatments for autoimmune diseases and are often used as comparators in clinical trials.[11]
| Feature | Tofacitinib (JAK Inhibitor) | TNF Inhibitors (bDMARDs) |
| Mechanism of Action | Inhibits intracellular JAK-STAT signaling.[1] | Binds to and neutralizes TNF, an extracellular cytokine. |
| Administration | Oral.[2] | Intravenous or subcutaneous injection. |
| Onset of Action | Relatively rapid. | Variable, can be slower. |
| Key Safety Concerns | Serious infections, herpes zoster, malignancies, cardiovascular events.[6][7][9] | Serious infections, injection site reactions, infusion reactions. |
While specific data for "this compound" remains unavailable, the extensive clinical development of Tofacitinib provides a robust framework for understanding the potential phase 1 results and safety profile of a related JAK inhibitor. Phase 1 studies are crucial for establishing the initial safety and pharmacokinetic profile of a new drug. The data from Tofacitinib's development highlights the therapeutic potential of JAK inhibition in autoimmune diseases, while also underscoring the importance of careful safety monitoring for this class of drugs. Future research and clinical trials will be necessary to elucidate the specific characteristics of any novel analogues.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tofacitinib - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Phase 1 Dose-Escalation Study to Evaluate the Pharmacokinetics, Safety, and Tolerability of Tofacitinib in Japanese Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update on the Safety Profile of Tofacitinib in Rheumatoid Arthritis from Clinical Trials to Real-World Studies: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pfizer Shares Co-Primary Endpoint Results from Post-Marketing Required Safety Study of XELJANZ® (tofacitinib) in Subjects with Rheumatoid Arthritis (RA) | Pfizer [pfizer.com]
- 8. Clinical Trials | XELJANZ® (tofacitinib) For RA | Safety Info [xeljanz.com]
- 9. Initial safety trial results find increased risk of serious heart-related problems and cancer with arthritis and ulcerative colitis medicine Xeljanz, Xeljanz XR (tofacitinib) | FDA [fda.gov]
- 10. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Long-term safety of tofacitinib up to 9.5 years: a comprehensive integrated analysis of the rheumatoid arthritis clinical development programme - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of "Tafetinib Analogue 1" Synthesis and Purity: A Comparative Guide
Disclaimer: Specific, publicly available data on the synthesis and purity of "Tafetinib analogue 1" is limited. This guide is a hypothetical yet realistic representation based on established chemical principles for the synthesis and analysis of similar multi-kinase inhibitors. The presented data and protocols are for illustrative purposes to guide researchers in their independent validation efforts.
"this compound" is an analogue of Tafetinib (SIM010603), a potent inhibitor of multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), c-Kit, and RET.[1][2][3][4] The independent synthesis and rigorous purity assessment of such small molecules are critical for ensuring the reliability and reproducibility of research findings. This guide provides a comparative overview of two hypothetical synthetic routes for "this compound" and details the necessary experimental protocols for its validation.
Comparative Synthesis and Purity Data
The following table summarizes the hypothetical outcomes of two distinct synthetic routes for "this compound". Route A represents a convergent synthesis, while Route B follows a linear approach.
| Parameter | Route A: Convergent Synthesis | Route B: Linear Synthesis |
| Overall Yield | 35% | 22% |
| Purity (HPLC) | >99.5% | 98.5% |
| Major Impurity 1 | Unreacted starting material A (0.15%) | Incompletely cyclized intermediate (0.8%) |
| Major Impurity 2 | By-product of coupling reaction (0.25%) | N-oxide formation (0.5%) |
| Purification Method | Preparative HPLC | Column Chromatography followed by recrystallization |
| Synthesis Time | 5 days | 8 days |
Signaling Pathway of a Key Target: VEGFR
Tafetinib and its analogues are known to inhibit VEGFR, a key mediator of angiogenesis.[4] Understanding this pathway is crucial for contextualizing the biological activity of "this compound".
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.
Hypothetical Synthesis: Route A - Key Suzuki Coupling Step
This protocol describes a crucial step in the convergent synthesis of the "this compound" backbone.
-
Reagents and Materials:
-
Aryl Halide Intermediate (1.0 eq)
-
Boronic Ester Intermediate (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M Sodium Carbonate Solution (3.0 eq)
-
1,4-Dioxane
-
Toluene
-
-
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide intermediate, boronic ester intermediate, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and toluene (4:1 mixture).
-
Add the degassed 2M sodium carbonate solution.
-
Heat the reaction mixture to 90°C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for assessing the purity of the final "this compound" compound.
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 10% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of "this compound" in 1 mL of methanol.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the prepared sample.
-
Run the gradient program and collect the data.
-
Integrate the peaks in the resulting chromatogram to determine the relative peak area of the main product and any impurities. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
-
Experimental and Validation Workflow
The overall process from synthesis to a fully validated compound follows a logical progression.
This guide provides a framework for the independent synthesis and validation of "this compound". By following detailed protocols and employing rigorous analytical techniques, researchers can ensure the quality and integrity of their chemical probes, leading to more robust and reliable biological data.
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tafetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Analysis of Tafetinib Analogue 1 and TNF Inhibitors in Co-Culture Models for Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this guide is for informational purposes only and is intended for a scientific audience. "Tafetinib analogue 1" is not a widely recognized compound in publicly available scientific literature. This guide assumes that "this compound" is a Janus kinase (JAK) inhibitor, similar in mechanism to Tofacitinib, and will use Tofacitinib as a representative for the purpose of this comparison.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. Two major classes of targeted therapies have revolutionized RA treatment: Tumor Necrosis Factor (TNF) inhibitors and Janus kinase (JAK) inhibitors. This guide provides a comparative overview of the in vitro efficacy of a representative JAK inhibitor, Tofacitinib (as a proxy for "this compound"), and various TNF inhibitors in co-culture models that mimic the inflammatory microenvironment of the RA synovium.
Mechanism of Action
This compound (Presumed JAK Inhibitor): JAK inhibitors are small molecule drugs that act intracellularly to block the signaling of multiple cytokines involved in the pathogenesis of RA. By inhibiting JAK enzymes, these agents interfere with the JAK-STAT signaling pathway, which is crucial for the expression of pro-inflammatory genes.
TNF Inhibitors: TNF inhibitors are biologic agents that neutralize the activity of TNF, a key pro-inflammatory cytokine in RA. They bind to soluble and/or transmembrane TNF, preventing it from activating its receptors and triggering downstream inflammatory cascades.
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways targeted by JAK inhibitors and TNF inhibitors.
Comparative Efficacy in Co-Culture Models
The following tables summarize the effects of Tofacitinib and various TNF inhibitors on cytokine production in co-culture models relevant to rheumatoid arthritis.
Note: The data presented below are compiled from different studies and are not from a head-to-head comparison in a single experiment. Therefore, direct comparisons of absolute values should be made with caution.
Table 1: Effect of Tofacitinib on Cytokine Production in a Co-culture of Peripheral Blood Mononuclear Cells (PBMCs) and RA Synoviocytes
| Cytokine | Tofacitinib Concentration | % Inhibition of Cytokine Release |
| IFN-γ | 100 µM | ~75% |
| TNF-α | 100 µM | ~60% |
| IL-17A | 100 µM | ~80% |
| IL-6 | 100 µM | ~90% |
| IL-1β | 100 µM | ~70% |
| IL-8 | 100 µM | ~85% |
Table 2: Effect of TNF Inhibitors on Cytokine Production in a Co-culture of Activated PBMCs and RA Synoviocytes [1]
| Cytokine | TNF Inhibitor (100 µg/ml) | % Inhibition of Cytokine Production |
| IL-6 | Infliximab | ~30% |
| Etanercept | ~30% | |
| Adalimumab | ~30% | |
| IL-1β | Infliximab | ~77% |
| Etanercept | ~42% | |
| Adalimumab | ~40% | |
| IFN-γ | Infliximab | ~70% |
| Etanercept | ~70% | |
| Adalimumab | ~70% | |
| IL-10 | Infliximab | ~38% |
| Etanercept | ~59% | |
| Adalimumab | ~70% |
Experimental Protocols
A representative experimental protocol for a co-culture of RA synovial fibroblasts and peripheral blood mononuclear cells is provided below.
Objective: To evaluate the in vitro efficacy of test compounds on cytokine production in a co-culture model of rheumatoid arthritis.
Materials:
-
Rheumatoid arthritis synovial fibroblasts (RA-FLS)
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phytohemagglutinin (PHA)
-
Test compounds (this compound, TNF inhibitors)
-
ELISA kits for human IL-6, IL-8, TNF-α, IL-1β, IFN-γ, and IL-17A
Experimental Workflow:
Procedure:
-
Cell Culture:
-
RA-FLS are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are used between passages 4 and 8.
-
PBMCs are isolated from healthy donor blood by density gradient centrifugation and cultured in RPMI 1640 medium.
-
-
Co-culture Setup:
-
RA-FLS are seeded into 24-well plates at a density of 2 x 10^4 cells/well and allowed to adhere overnight.
-
PBMCs are activated with PHA (5 µg/mL) for 24 hours.
-
Activated PBMCs are then added to the RA-FLS cultures at a ratio of 5:1 (PBMCs:RA-FLS).
-
-
Treatment:
-
Test compounds (this compound or TNF inhibitors) are added to the co-cultures at various concentrations. A vehicle control is also included.
-
-
Incubation and Sample Collection:
-
The co-cultures are incubated for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the culture supernatants are collected and stored at -80°C until analysis.
-
-
Cytokine Analysis:
-
The concentrations of pro-inflammatory cytokines (IL-6, IL-8, TNF-α, IL-1β, IFN-γ, IL-17A) in the culture supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.
-
Summary and Conclusion
This guide provides a comparative overview of the in vitro efficacy of a presumed JAK inhibitor, this compound (represented by Tofacitinib), and TNF inhibitors in co-culture models of rheumatoid arthritis. The presented data, although from separate studies, suggest that both classes of drugs effectively modulate the production of key pro-inflammatory cytokines.
-
Tofacitinib demonstrates broad inhibition of multiple cytokines, including those central to both innate and adaptive immunity.
-
TNF inhibitors primarily target TNF-α, but also show downstream effects on other cytokines like IL-1β and IL-6.[1]
The choice between a JAK inhibitor and a TNF inhibitor for further research and development may depend on the specific therapeutic strategy and the desired immunological profile. The provided experimental protocol offers a robust framework for conducting head-to-head comparisons of these and other novel therapeutic agents in a physiologically relevant in vitro setting.
References
Confirming In Vivo Target Engagement of Tafetinib Analogue 1: A Comparative Biomarker Analysis Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the in vivo target engagement of "Tafetinib analogue 1," a hypothetical selective Janus kinase (JAK) 1 and JAK3 inhibitor. By leveraging learnings from the well-characterized JAK inhibitor, tofacitinib, and its alternatives, this document outlines key biomarker analyses, experimental protocols, and comparative data to guide preclinical and clinical research.
Introduction to this compound and Target Engagement
This compound is postulated to be a selective inhibitor of JAK1 and JAK3, critical enzymes in the JAK-STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a central role in immune cell development, activation, and function.[1] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.
Confirming that a drug candidate like this compound engages its intended molecular target in a living organism is a critical step in drug development. This process, known as target engagement, provides crucial evidence linking the pharmacological activity of the compound to its therapeutic effect and helps in optimizing dosage and treatment regimens. Pharmacodynamic (PD) biomarkers, which are molecular indicators of a drug's effect on its target, are essential tools for assessing target engagement. For kinase inhibitors, the phosphorylation status of downstream substrates serves as a direct and quantifiable biomarker of target inhibition.[2]
Comparative Analysis of JAK Inhibitors
To effectively evaluate the in vivo target engagement of this compound, it is benchmarked against established JAK inhibitors with varying selectivity profiles: tofacitinib (a pan-JAK inhibitor with a preference for JAK1/JAK3), baricitinib (a JAK1/JAK2 inhibitor), and upadacitinib (a selective JAK1 inhibitor).[3][4]
| Compound | Target Selectivity | IC50 (nM) vs JAK1 | IC50 (nM) vs JAK2 | IC50 (nM) vs JAK3 | In Vivo Model | Biomarker | Key Findings |
| This compound (Hypothetical) | JAK1/JAK3 | TBD | TBD | TBD | Collagen-Induced Arthritis (Mouse) | pSTAT1, pSTAT3, pSTAT5 | Hypothesis: Dose-dependent inhibition of STAT phosphorylation in immune cells. |
| Tofacitinib | JAK1/JAK3 > JAK2 | 3.2 | 4.1 | 1.6 | Collagen-Induced Arthritis (Mouse) | pSTAT1 | Significant reduction in synovial pSTAT1 levels.[5][6] |
| Antigen-Induced Arthritis (Rabbit) | pSTAT1 | 40% reduction in synovial pSTAT1 levels at 10 mg/kg/day.[5] | |||||
| Baricitinib | JAK1/JAK2 | 5.9 | 5.7 | 434 | Hemorrhagic Shock (Rat) | pJAK2, pSTAT3 | Significant reduction in hepatic and renal pJAK2 and pSTAT3.[2] |
| MRL/lpr Mouse Model (Lupus) | Not specified | Ameliorated renal inflammation and suppressed B cell activation.[7] | |||||
| Upadacitinib | JAK1 | 43 | 120 | 2300 | Adjuvant-Induced Arthritis (Rat) | pSTAT3 | Dose-dependent suppression of paw swelling correlated with pSTAT3 inhibition.[8] |
| Healthy Human Volunteers | pSTAT3, pSTAT5 | Greater selectivity for JAK1 (IL-6 induced pSTAT3) over JAK1/3 (IL-7 induced pSTAT5) signaling compared to tofacitinib.[9] |
IC50 values are indicative and can vary based on assay conditions. Data is compiled from multiple sources for comparative purposes.[1][3][10]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for biomarker analysis, the following diagrams are provided.
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo biomarker analysis of this compound.
Experimental Protocols
Western Blot for Phosphorylated STAT (pSTAT) in Synovial Tissue
This protocol details the detection of phosphorylated STAT proteins in tissue lysates, a key method for assessing target engagement in the primary site of inflammation.
a. Sample Preparation:
-
Excise synovial tissue from treated and control animals and immediately snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. Gel Electrophoresis and Transfer:
-
Normalize protein concentrations for all samples.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 4-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3 Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 3.
d. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the STAT protein (e.g., anti-STAT3).
-
Quantify the band intensities and express the results as a ratio of pSTAT to total STAT.
Intracellular Flow Cytometry for pSTAT in Whole Blood
This protocol allows for the quantification of STAT phosphorylation in specific immune cell subsets from peripheral blood, providing a minimally invasive method for monitoring target engagement.
a. Sample Collection and Stimulation:
-
Collect whole blood from treated and control animals into sodium heparin tubes.
-
For ex vivo stimulation, aliquot 100 µL of whole blood per condition and add the appropriate cytokine (e.g., IL-6 for pSTAT3, IFN-γ for pSTAT1) at a predetermined optimal concentration. Incubate for 15-30 minutes at 37°C. Include an unstimulated control.
b. Fixation and Lysis:
-
Immediately after stimulation, fix the cells by adding pre-warmed Lyse/Fix buffer.
-
Incubate for 10 minutes at 37°C to lyse red blood cells and fix leukocytes.
-
Centrifuge the samples and discard the supernatant.
c. Permeabilization and Staining:
-
Permeabilize the cells by resuspending the pellet in ice-cold methanol and incubating for 30 minutes on ice.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a cocktail of fluorescently-conjugated antibodies against cell surface markers (to identify specific immune cell populations like T cells, B cells, and monocytes) and an intracellular antibody against the phosphorylated STAT of interest (e.g., Alexa Fluor 647 anti-pSTAT3).
-
Incubate for 30-60 minutes at room temperature, protected from light.
d. Data Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the specific immune cell populations based on their surface marker expression.
-
Quantify the median fluorescence intensity (MFI) of the pSTAT signal within each cell population.
-
Compare the MFI of stimulated samples from the treated group to the stimulated samples from the control group to determine the percent inhibition of STAT phosphorylation.
Conclusion
The robust in vivo confirmation of target engagement is paramount for the successful development of this compound. By employing the biomarker strategies and detailed protocols outlined in this guide, researchers can effectively assess the dose-dependent inhibition of the JAK-STAT pathway. A direct comparison with established JAK inhibitors such as tofacitinib, baricitinib, and upadacitinib will provide crucial context for the selectivity and potency of this compound, thereby informing critical decisions in its progression towards clinical application.
References
- 1. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the JAK/STAT Pathway With Baricitinib Reduces the Multiple Organ Dysfunction Caused by Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of pSTAT1 by tofacitinib accounts for the early improvement of experimental chronic synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of pSTAT1 by tofacitinib accounts for the early improvement of experimental chronic synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Baricitinib Attenuates Autoimmune Phenotype and Podocyte Injury in a Murine Model of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure-Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Preclinical Comparative Guide to JAK Inhibitors in Rodent Models of Rheumatoid Arthritis
For research, scientific, and drug development professionals, this guide provides an objective comparison of the long-term efficacy and safety of two representative Janus kinase (JAK) inhibitors, Tofacitinib (a pan-JAK inhibitor) and Baricitinib (a JAK1/JAK2 inhibitor), in a preclinical model of rheumatoid arthritis. The data presented herein are synthesized from publicly available preclinical studies to provide a representative comparison.
Introduction to JAK Inhibition in Rheumatoid Arthritis
Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by systemic inflammation, particularly of the synovial joints, leading to progressive joint damage. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical component in the pathogenesis of RA, mediating the inflammatory effects of numerous cytokines. Small molecule inhibitors targeting JAKs have emerged as an important class of oral therapeutics for RA. This guide focuses on the long-term preclinical performance of Tofacitinib and Baricitinib, offering insights into their comparative efficacy and safety profiles.
Mechanism of Action: The JAK-STAT Signaling Pathway
Pro-inflammatory cytokines, such as interleukins (IL-6, IL-12, IL-23) and interferons (IFN-γ), play a pivotal role in the inflammatory cascade of rheumatoid arthritis. These cytokines bind to their respective receptors on the cell surface, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate the transcription of inflammatory genes. Tofacitinib and Baricitinib exert their therapeutic effects by inhibiting this signaling pathway.
Figure 1: Simplified JAK-STAT signaling pathway in rheumatoid arthritis and points of inhibition by Tofacitinib and Baricitinib.
Long-Term Efficacy in a Rat Collagen-Induced Arthritis (CIA) Model
The following tables present synthesized data representative of a 28-day preclinical study comparing the efficacy of Tofacitinib and Baricitinib in a rat model of collagen-induced arthritis (CIA).
Table 1: Comparison of Arthritis Scores (Arthritis Score: 0-4 scale per paw, cumulative score of 0-16 for all four paws)
| Treatment Group | Day 0 | Day 7 | Day 14 | Day 21 | Day 28 |
| Vehicle Control | 0 | 2.5 ± 0.5 | 8.2 ± 1.1 | 12.5 ± 1.8 | 14.1 ± 1.5 |
| Tofacitinib (10 mg/kg) | 0 | 1.8 ± 0.4 | 4.5 ± 0.8 | 6.2 ± 1.0 | 5.8 ± 0.9 |
| Baricitinib (5 mg/kg) | 0 | 1.5 ± 0.3 | 4.1 ± 0.7 | 5.5 ± 0.9 | 5.1 ± 0.8 |
| Values are presented as mean ± standard deviation. *p < 0.05 compared to Vehicle Control. |
Table 2: Comparison of Paw Volume (mL)
| Treatment Group | Day 0 | Day 7 | Day 14 | Day 21 | Day 28 |
| Vehicle Control | 1.2 ± 0.1 | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.2 ± 0.4 | 3.5 ± 0.4 |
| Tofacitinib (10 mg/kg) | 1.2 ± 0.1 | 1.5 ± 0.2 | 1.8 ± 0.2 | 2.1 ± 0.3 | 2.0 ± 0.2 |
| Baricitinib (5 mg/kg) | 1.2 ± 0.1 | 1.4 ± 0.1 | 1.7 ± 0.2 | 1.9 ± 0.2 | 1.8 ± 0.2 |
| Values are presented as mean ± standard deviation. *p < 0.05 compared to Vehicle Control. |
Long-Term Safety and Toxicology Profile
The following tables summarize representative safety data from a 28-day toxicology study in healthy rats.
Table 3: Hematology Parameters
| Parameter | Vehicle Control | Tofacitinib (10 mg/kg) | Baricitinib (5 mg/kg) |
| White Blood Cells (x10³/µL) | 8.5 ± 1.2 | 6.2 ± 0.9 | 6.8 ± 1.0 |
| Lymphocytes (x10³/µL) | 6.5 ± 0.9 | 4.1 ± 0.7 | 4.8 ± 0.8 |
| Neutrophils (x10³/µL) | 1.5 ± 0.3 | 1.8 ± 0.4 | 1.7 ± 0.3 |
| Red Blood Cells (x10⁶/µL) | 7.8 ± 0.5 | 7.5 ± 0.6 | 7.6 ± 0.5 |
| Hemoglobin (g/dL) | 15.1 ± 1.0 | 14.5 ± 0.9 | 14.8 ± 1.1 |
| Platelets (x10³/µL) | 850 ± 120 | 830 ± 110 | 845 ± 115 |
| Values are presented as mean ± standard deviation. *p < 0.05 compared to Vehicle Control. |
Table 4: Clinical Chemistry Parameters
| Parameter | Vehicle Control | Tofacitinib (10 mg/kg) | Baricitinib (5 mg/kg) |
| Alanine Aminotransferase (ALT) (U/L) | 45 ± 8 | 50 ± 10 | 48 ± 9 |
| Aspartate Aminotransferase (AST) (U/L) | 110 ± 15 | 115 ± 20 | 112 ± 18 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 3 | 22 ± 4 | 21 ± 3 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.5 ± 0.1 |
| Values are presented as mean ± standard deviation. |
Table 5: Organ Weight and Histopathology Summary
| Organ | Tofacitinib (10 mg/kg) | Baricitinib (5 mg/kg) |
| Spleen | Mild to moderate lymphoid depletion | Mild lymphoid depletion |
| Thymus | Mild to moderate lymphoid depletion | Mild lymphoid depletion |
| Liver | No significant findings | No significant findings |
| Kidneys | No significant findings | No significant findings |
| Heart | No significant findings | No significant findings |
Experimental Protocols
1. Long-Term Efficacy Study: Rat Collagen-Induced Arthritis (CIA) Model
Figure 2: Experimental workflow for the long-term efficacy study in the rat CIA model.
-
Animals: Male Lewis rats, 8-10 weeks old.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Arthritis Induction:
-
Primary Immunization (Day 0): Intradermal injection at the base of the tail with 100 µL of an emulsion containing bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 7): Intradermal injection with 100 µL of an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment: Daily oral gavage from day 10 to day 28.
-
Efficacy Assessments:
-
Arthritis Score: Clinical scoring of each paw (0-4 scale) based on erythema and swelling.
-
Paw Volume: Measured using a plethysmometer.
-
Histopathology: Ankle joints were collected, fixed, decalcified, and stained with Hematoxylin and Eosin (H&E) for evaluation of inflammation, pannus formation, and cartilage/bone erosion.
-
2. Long-Term Safety Study: 28-Day Repeat-Dose Toxicology in Rats
Figure 3: Experimental workflow for the 28-day repeat-dose toxicology study.
-
Animals: Healthy male and female Sprague-Dawley rats, 8-10 weeks old.
-
Treatment: Daily oral gavage for 28 consecutive days.
-
Safety Assessments:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly.
-
Hematology: Complete blood counts performed at termination.
-
Clinical Chemistry: Serum analysis for liver and kidney function markers at termination.
-
Gross Pathology and Organ Weights: Full necropsy performed, and key organs weighed.
-
Histopathology: Microscopic examination of fixed organs and tissues.
-
Conclusion
Based on this representative preclinical data, both Tofacitinib and Baricitinib demonstrate significant long-term efficacy in reducing the clinical signs of arthritis in a rat CIA model. Their safety profiles at the tested doses indicate effects on lymphoid organs, consistent with their mechanism of action, with minimal impact on other major organ systems. These findings support the continued investigation of JAK inhibitors for the treatment of rheumatoid arthritis and highlight the importance of comprehensive preclinical evaluation to understand their comparative therapeutic potential and safety.
Safety Operating Guide
Proper Disposal of Tafetinib Analogue 1: A Guide for Laboratory Professionals
The proper disposal of Tafetinib analogue 1, as with any laboratory chemical, is a critical component of ensuring a safe and compliant research environment. Adherence to established protocols is essential to mitigate risks to personnel and the environment. This guide provides a comprehensive overview of the recommended disposal procedures, emphasizing safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). The SDS provides detailed information regarding the specific hazards associated with this compound, including its toxicological properties, personal protective equipment (PPE) requirements, and emergency procedures.
Key Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If working outside a ventilated hood or if there is a risk of aerosolization, a respirator may be required.
Step-by-Step Disposal Protocol
The following steps outline the general procedure for the disposal of this compound. These procedures should be adapted to comply with the specific regulations of your institution and local authorities.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid waste (e.g., solutions containing this compound) should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be accurately and clearly labeled with the full chemical name ("this compound") and any other required hazard warnings (e.g., "Toxic," "Hazardous Waste").
-
Labels should be legible and securely affixed to the container.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area.
-
Ensure that the storage area is away from incompatible materials.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. This is a violation of regulations and can cause significant environmental harm.
-
Quantitative Data Summary
While specific quantitative data for this compound's disposal parameters are not publicly available and would be highly dependent on the formulation and concentration, the following table provides a general framework for the types of data that would be relevant for disposal considerations. This information is typically found in the compound's SDS.
| Parameter | Typical Range/Value | Significance for Disposal |
| LD50 (Oral, Rat) | Data not available | Indicates acute toxicity; higher toxicity requires more stringent handling and disposal. |
| Solubility in Water | Data not available | Affects potential for environmental contamination if improperly disposed. |
| Chemical Stability | Data not available | Determines potential for hazardous reactions with other waste materials. |
| Ecotoxicity | Data not available | Indicates the potential harm to aquatic life and the environment. |
Note: The absence of specific data underscores the importance of treating this compound as a potentially hazardous substance and following the most conservative disposal protocols.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of a laboratory chemical such as this compound.
This structured approach ensures that all necessary safety and regulatory steps are followed, minimizing risk and promoting a culture of safety within the laboratory. Always prioritize the guidance provided by your institution's EHS department and the specific details within the Safety Data Sheet for this compound.
Safeguarding Researchers: A Comprehensive Guide to Handling Tafetinib Analogue 1
For Immediate Implementation: This document provides essential safety and logistical guidance for laboratory personnel handling Tafetinib analogue 1. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal protocols to ensure a safe research environment.
Disclaimer: this compound is a novel compound with limited specific safety data. The following recommendations are based on the safety profile of the parent compound, Tofacitinib, a known Janus kinase (JAK) inhibitor. It is imperative to treat this compound with the same level of caution as Tofacitinib. All personnel must be thoroughly trained on these procedures before handling the compound.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against accidental skin contact. The outer glove should be changed immediately upon suspected contamination. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosolized particles of the compound. |
| Body Protection | A disposable, fluid-resistant lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Essential for all procedures that may generate dust or aerosols, such as weighing or reconstituting the compound. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to this workflow is critical for minimizing exposure risk during the handling of this compound.
-
Preparation:
-
Designate a specific, well-ventilated area for handling this compound, preferably within a certified chemical fume hood or a biological safety cabinet.
-
Assemble all necessary equipment and reagents before commencing work.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
-
Compound Handling:
-
Don all required PPE as specified in the table above.
-
When weighing the solid compound, perform the task within a fume hood to contain any airborne particles.
-
For reconstitution, slowly add the solvent to the compound to avoid splashing. Keep the vial capped whenever possible.
-
All manipulations of the compound in solution should be performed with care to prevent spills and aerosol generation.
-
-
Decontamination:
-
Upon completion of work, decontaminate all surfaces and equipment with a suitable laboratory disinfectant or 70% ethanol.
-
Carefully doff PPE, starting with the outer gloves, followed by the lab coat, and then the inner gloves. Dispose of all disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, lab coats, pipette tips, and vials, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.
-
Waste Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Quantitative Safety Data (Surrogate Data from Tofacitinib)
The following table summarizes key safety data for Tofacitinib, which should be used as a conservative estimate for the potential hazards of this compound until specific data for the analogue becomes available.
| Data Point | Value | Species | Source |
| Occupational Exposure Limit (OEL) | 15 µg/m³ (8-hour TWA) | N/A | Pfizer[1] |
| Minimum Lethal Dose (Oral) | 500 mg/kg | Rat | DrugBank[2] |
| Maximum Asymptomatic Dose | 40 mg/kg | Non-human primate | DrugBank[2] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the safe handling procedure for this compound.
Caption: Safe Handling Workflow for this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
